1,4-Bis(4-tert-butylbenzoyl)piperazine
Description
BenchChem offers high-quality 1,4-Bis(4-tert-butylbenzoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(4-tert-butylbenzoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-tert-butylbenzoyl)piperazin-1-yl]-(4-tert-butylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2/c1-25(2,3)21-11-7-19(8-12-21)23(29)27-15-17-28(18-16-27)24(30)20-9-13-22(14-10-20)26(4,5)6/h7-14H,15-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPWPOYXDATORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,4-Bis(4-tert-butylbenzoyl)piperazine: Molecular Architecture, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry and advanced materials, the piperazine core remains one of the most privileged scaffolds due to its conformational rigidity and favorable physicochemical profile. 1,4-Bis(4-tert-butylbenzoyl)piperazine (C₂₆H₃₄N₂O₂) represents a highly specialized, symmetrical diamide derivative. By functionalizing both nitrogen atoms of the piperazine ring with bulky, highly lipophilic 4-tert-butylbenzoyl groups, researchers can generate a molecule that exhibits exceptional steric hindrance, restricted bond rotation, and profound hydrophobicity.
This technical guide dissects the structural properties, synthetic causality, and downstream applications of this compound, providing a comprehensive framework for its utilization in structure-activity relationship (SAR) studies and protein-protein interaction (PPI) inhibition.
Molecular Architecture & Physicochemical Properties
The structural uniqueness of 1,4-Bis(4-tert-butylbenzoyl)piperazine arises from the interplay between its rigid core and its bulky peripheral appendages. The central piperazine ring naturally adopts a stable chair conformation. When acylated on both nitrogen atoms, the resulting tertiary amides exhibit partial double-bond character, severely restricting rotation and locking the molecule into a defined spatial geometry.
The addition of the para-tert-butyl groups serves two critical functions:
-
Lipophilic Enhancement: It drastically increases the partition coefficient (LogP), driving the molecule into lipid bilayers and enhancing passive membrane permeability [1].
-
Steric Shielding: The massive volumetric footprint of the tert-butyl groups prevents enzymatic degradation of the nearby amide bonds (steric shielding) and allows the molecule to anchor deeply into hydrophobic pockets of target proteins [2].
Quantitative Data Summary
The following table summarizes the theoretical and computed physicochemical properties of the compound, extrapolated from its base scaffold, 1,4-dibenzoylpiperazine [1].
| Property | Value / Descriptor | Mechanistic Implication |
| Chemical Formula | C₂₆H₃₄N₂O₂ | Highly carbon-dense, lipophilic framework. |
| Molecular Weight | 406.57 g/mol | Falls within the upper limits of Lipinski's Rule of 5. |
| Topological Polar Surface Area | 40.6 Ų | Excellent for membrane and blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | Lack of N-H bonds reduces desolvation penalty during binding. |
| Hydrogen Bond Acceptors | 2 | Carbonyl oxygens can engage in critical dipole interactions. |
| Rotatable Bonds | 4 | Low conformational entropy; pre-organized for target binding. |
| Estimated LogP | ~5.8 - 6.2 | Highly hydrophobic; requires formulation strategies for aqueous assays. |
Synthesis Protocol & Mechanistic Causality
The synthesis of 1,4-Bis(4-tert-butylbenzoyl)piperazine is achieved via a classic Schotten-Baumann type nucleophilic acyl substitution [3]. However, achieving high yields of the symmetrical bis-amide requires precise control over the reaction environment.
Experimental Protocol: Biphasic Acylation Workflow
Reagents Required:
-
Piperazine (anhydrous, 1.0 equivalent)
-
4-tert-Butylbenzoyl chloride (2.2 equivalents)
-
Triethylamine (Et₃N) or 2M NaOH (2.5 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
Step-by-Step Methodology:
-
Preparation of the Nucleophile: Dissolve 1.0 eq of piperazine in anhydrous DCM under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acyl chloride into its corresponding unreactive carboxylic acid.
-
Addition of the Acid Scavenger: Add 2.5 eq of Et₃N to the stirring solution. Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will rapidly protonate the unreacted secondary amines of the piperazine, converting them into non-nucleophilic ammonium salts and stalling the reaction at the mono-amide intermediate.
-
Electrophile Introduction: Cool the reaction flask to 0°C using an ice bath. Slowly add 2.2 eq of 4-tert-butylbenzoyl chloride dropwise. Causality: The acylation is highly exothermic. Cooling controls the reaction kinetics, preventing solvent boil-off and minimizing the formation of dark, polymerized impurities. The slight excess (2.2 eq) ensures complete conversion of the mono-amide to the bis-amide.
-
Propagation and Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol or perform flash column chromatography to yield the pure white crystalline product.
Synthesis Pathway Visualization
Caption: Mechanistic workflow of the Schotten-Baumann synthesis of the bis-amide target.
Structural Conformation & Pharmacophore Logic
In drug discovery, the spatial arrangement of functional groups (the pharmacophore) dictates target affinity. 1,4-Bis(4-tert-butylbenzoyl)piperazine acts as a "molecular dumbbell."
The piperazine core acts as a rigid spacer, projecting the two aromatic rings in opposite directions. Because the tertiary amide bonds restrict rotation, the molecule cannot easily fold upon itself. This extended conformation is highly valuable when designing inhibitors for Protein-Protein Interactions (PPIs), where the binding interfaces are often large, flat, and highly hydrophobic [2]. The tert-butyl groups act as hydrophobic anchors, inserting into deep lipophilic pockets on the protein surface, while the central piperazine core spans the gap between these pockets.
Caption: Pharmacophore logic mapping the structural components to their biological interaction modalities.
Applications in Drug Discovery & Material Science
Protein-Protein Interaction (PPI) Inhibitors
Standard small molecules often fail to inhibit PPIs because they lack the surface area to disrupt large protein contact zones. Symmetrical bis-aroylpiperazines have been successfully utilized to mimic α-helical domains of proteins. By utilizing the 1,4-bis(4-tert-butylbenzoyl)piperazine scaffold, researchers can create bivalent ligands that simultaneously bind to two distinct sub-pockets within a PPI interface (e.g., β-catenin/BCL9 interactions) [4].
Lipid Nanoparticle (LNP) Structural Components
Beyond traditional pharmacology, the extreme lipophilicity and structural rigidity of this compound make it an intriguing candidate for advanced material sciences. In the formulation of Lipid Nanoparticles (LNPs) for mRNA delivery, highly hydrophobic, rigid molecules can be doped into the lipid bilayer to alter membrane fluidity, potentially enhancing the endosomal escape of the nanoparticle payload.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80185, N,N'-dibenzoylpiperazine. Retrieved from [Link]
-
Journal of Medicinal Chemistry (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Retrieved from[Link]
The Privileged Piperazine Scaffold: A Technical Guide to 1,4-Bis(4-tert-butylbenzoyl)piperazine
Executive Summary
In modern medicinal chemistry and drug discovery, the piperazine ring is universally recognized as a "privileged scaffold" due to its favorable pharmacokinetic properties and conformational rigidity[1]. While simple piperazine derivatives are ubiquitous, sterically hindered bis-aryl amides such as 1,4-Bis(4-tert-butylbenzoyl)piperazine represent a specialized class of highly lipophilic molecules. These compounds are frequently utilized in high-throughput screening (HTS) libraries to target hydrophobic binding pockets, such as those found in G-protein coupled receptors (GPCRs), sigma receptors, and lipid-modulating enzymes.
This whitepaper provides an in-depth technical analysis of 1,4-Bis(4-tert-butylbenzoyl)piperazine, detailing its structural dynamics, a causality-driven synthetic methodology, and its pharmacological applications.
Chemical Identity and Structural Dynamics
1,4-Bis(4-tert-butylbenzoyl)piperazine is a symmetrical bis-amide. The addition of two bulky tert-butyl groups significantly alters the physicochemical profile of the parent 1,4-dibenzoylpiperazine[2],[3], driving up its lipophilicity (cLogP) and restricting the rotational freedom of the amide bonds.
While the exact unsubstituted core is often synthesized as a custom proprietary library compound (and thus lacks a single, universally indexed CAS number in public databases), its structurally identical 2-methyl analog is well-documented in commercial screening libraries (CAS 428450-95-7).
Quantitative Chemical Properties
| Parameter | Value / Description | Analytical Significance |
| IUPAC Name | 1,4-Bis(4-tert-butylbenzoyl)piperazine | Standard systematic nomenclature. |
| Synonyms | N,N'-bis(4-tert-butylbenzoyl)piperazine; Piperazine-1,4-diylbis((4-tert-butylphenyl)methanone) | Common nomenclature in HTS catalogs. |
| Molecular Formula | C26H34N2O2 | Base for exact mass calculation. |
| Molecular Weight | 406.57 g/mol | Critical for LC-MS identification. |
| Structural Analog CAS | 428450-95-7 | Refers to the 2-methylpiperazine derivative used in epigenetic and GPCR screening. |
| Parent Compound CAS | 6091-41-4 | Refers to the unhindered 1,4-dibenzoylpiperazine[3]. |
Causality-Driven Synthetic Methodology
The Chemical Challenge: Steric Hindrance
The synthesis of standard 1,4-dibenzoylpiperazine is typically achieved via an aqueous Schotten-Baumann reaction[2]. However, applying aqueous conditions to synthesize 1,4-Bis(4-tert-butylbenzoyl)piperazine often results in poor yields. Causality: The bulky tert-butyl groups on the benzoyl chloride create significant steric hindrance, slowing down the nucleophilic attack of the piperazine nitrogen. In an aqueous environment, the competitive hydrolysis of the acyl chloride outpaces the amidation reaction. Therefore, strictly anhydrous conditions utilizing a non-nucleophilic organic base are required.
Step-by-Step Protocol (Self-Validating System)
Reagents: Piperazine (anhydrous), 4-tert-butylbenzoyl chloride, N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP), anhydrous Dichloromethane (DCM).
-
Preparation of the Amine Base: Dissolve 1.0 equivalent of anhydrous piperazine in anhydrous DCM under an inert argon atmosphere. Add 3.0 equivalents of DIPEA. Rationale: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the unreacted piperazine nitrogen.
-
Acylation: Cool the reaction vessel to 0 °C. Dissolve 2.2 equivalents of 4-tert-butylbenzoyl chloride in anhydrous DCM and add it dropwise over 30 minutes. Add 0.1 equivalents of DMAP. Rationale: DMAP acts as an acyl transfer catalyst, overcoming the steric hindrance of the tert-butyl group to facilitate the second acylation step.
-
Self-Validation Checkpoint 1 (Reaction Monitoring): Allow the reaction to warm to room temperature and stir for 4 hours. Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate system.
-
Validation: The system is self-validating; the reaction is only complete when the mono-acyl intermediate spot entirely disappears. If the intermediate persists, the steric hindrance is impeding the second coupling, requiring an additional 0.5 eq of acyl chloride and extended stirring.
-
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash sequentially with 1M HCl (to remove unreacted piperazine and DMAP) and brine. Dry over anhydrous Na2SO4 and concentrate under vacuum.
-
Self-Validation Checkpoint 2 (NMR Integration): Obtain a crude 1H NMR spectrum.
-
Validation: The spectrum must show an exact 18:8:8 integration ratio (18 protons for the two tert-butyl groups at ~1.3 ppm, 8 broad piperazine protons at ~3.4-3.8 ppm, and 8 aromatic protons at ~7.3-7.5 ppm). Any deviation indicates incomplete di-acylation or residual acyl chloride, dictating the need for flash column chromatography.
-
Pharmacological Relevance & Mechanistic Pathways
Because of its high lipophilicity (cLogP ~6.1) and rigid core, 1,4-Bis(4-tert-butylbenzoyl)piperazine and its analogs are frequently deployed in phenotypic screening libraries targeting transmembrane proteins, specifically GPCRs and targets within the autophagy pathway. The bulky lipophilic ends anchor the molecule deep within hydrophobic allosteric pockets, while the piperazine core dictates the spatial geometry of the aromatic rings.
Below is a theoretical mechanistic workflow illustrating how highly lipophilic bis-amide piperazine ligands modulate GPCR-mediated intracellular calcium release.
Theoretical GPCR modulation pathway by lipophilic bis-amide piperazine derivatives.
Analytical Characterization Data
To ensure rigorous scientific integrity, any synthesized batch of 1,4-Bis(4-tert-butylbenzoyl)piperazine must be validated against the following expected analytical parameters:
| Analytical Technique | Expected Value / Range | Diagnostic Purpose |
| LC-MS (ESI+) | [M+H]+ at m/z 407.2 | Confirms the exact molecular weight of the di-acylated product. |
| HPLC (UV at 254 nm) | >98% Area Under Curve (AUC) | Validates the removal of mono-acyl intermediates and reaction byproducts. |
| 1H NMR (400 MHz, CDCl3) | δ 1.32 (s, 18H), 3.5-3.8 (br m, 8H), 7.35 (d, 4H), 7.42 (d, 4H) | Confirms structural connectivity and the 18:8:8 proton ratio. |
| 13C NMR (100 MHz, CDCl3) | δ ~31.2 (CH3), ~34.8 (C-quat), ~42-47 (piperazine CH2), ~170.5 (C=O) | Verifies the carbon framework and the presence of the amide carbonyls. |
References
-
PubChem. "N,N'-dibenzoylpiperazine | C18H18N2O2". National Institutes of Health (NIH).[Link]
Sources
An In-Depth Technical Guide to the Thermodynamic Properties of Bis-Benzoyl Piperazine Derivatives in Drug Discovery
Executive Summary
The piperazine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutics. Among its many modifications, bis-benzoyl piperazine derivatives represent a class of molecules with significant potential, yet their development, like all drug discovery endeavors, is fraught with challenges. Traditionally, lead optimization has focused on enhancing binding affinity (Gibbs free energy). However, this singular focus often masks complex underlying forces and can lead to candidates with poor physicochemical properties. This guide provides an in-depth exploration of the thermodynamic properties of bis-benzoyl piperazine derivatives, offering a more nuanced approach to drug design. By dissecting binding events into their enthalpic (ΔH) and entropic (ΔS) components, researchers can gain profound insights into the molecular interactions driving efficacy and selectivity. This whitepaper details the fundamental principles of binding thermodynamics, outlines gold-standard experimental techniques like Isothermal Titration Calorimetry (ITC), describes powerful computational prediction methods such as Molecular Dynamics (MD) simulations, and synthesizes this knowledge into a practical framework for thermodynamic-driven drug design.
Section 1: The Convergence of a Privileged Scaffold and Thermodynamic-Driven Drug Design
The Piperazine Moiety: A Cornerstone in Medicinal Chemistry
The piperazine ring is a "privileged scaffold," a molecular framework that is a recurring motif in successful drugs across various therapeutic areas, including antipsychotics, antidepressants, and anticancer agents.[1][2] Its prevalence is due to a combination of favorable properties: the six-membered ring can adopt a stable chair conformation, its two nitrogen atoms provide sites for substitution to modulate potency and pharmacokinetic properties, and these nitrogen atoms are often protonated at physiological pH, which can enhance aqueous solubility.[3][4]
Bis-Benzoyl Piperazine Derivatives: Structure and Therapeutic Potential
The focus of this guide, the bis-benzoyl piperazine derivative, specifically 1,4-dibenzoylpiperazine, serves as a key example of a structurally rigid and synthetically accessible diamide.[5] The benzoyl groups introduce aromatic systems capable of engaging in π-π stacking and other non-covalent interactions within a biological target's binding site. This scaffold acts as a valuable building block for creating libraries of compounds to probe structure-activity relationships (SAR).[5] The synthesis is often a straightforward Schotten-Baumann reaction between piperazine and two equivalents of benzoyl chloride.[5][6]
Beyond Affinity: The Critical Role of Thermodynamics in Modern Drug Discovery
For decades, the primary goal of lead optimization was to increase binding affinity (KD), which is directly related to the Gibbs free energy of binding (ΔG). However, it is now widely recognized that two compounds with identical affinities can have vastly different clinical outcomes. The reason lies in the different thermodynamic signatures that constitute the same overall ΔG.[7]
A drug's interaction with its target is governed by a balance of enthalpic (ΔH) and entropic (TΔS) contributions.[7]
-
Enthalpy-driven binding is typically characterized by strong, specific interactions like hydrogen bonds and van der Waals forces.
-
Entropy-driven binding is often dominated by the hydrophobic effect, where the release of ordered water molecules from the binding site into the bulk solvent results in a favorable increase in disorder.
Optimizing for a favorable enthalpic contribution often leads to compounds with improved specificity and better drug-like properties, a concept central to thermodynamic-driven drug design.[8][9]
Section 2: Fundamental Thermodynamic Principles of Ligand-Target Binding
The binding of a ligand (L), such as a bis-benzoyl piperazine derivative, to a protein target (P) to form a complex (PL) is described by a fundamental thermodynamic equation:
ΔG = ΔH - TΔS
Where:
-
ΔG (Gibbs Free Energy) is the overall energy change and determines the binding affinity (ΔG = -RT ln Ka = RT ln KD). A more negative ΔG indicates a stronger binding affinity.
-
ΔH (Enthalpy) reflects the change in heat upon binding. A negative (exothermic) ΔH signifies the formation of favorable non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions) in the complex.
-
TΔS (Entropy) represents the change in the system's disorder multiplied by the absolute temperature. A positive ΔS is favorable and typically results from the release of ordered water molecules (the hydrophobic effect) and increased conformational flexibility.
Table 1: Key Thermodynamic Parameters in Ligand Binding
| Parameter | Description | Favorable Contribution | Primary Driving Forces |
|---|---|---|---|
| ΔG | Gibbs Free Energy | Negative | Overall measure of binding affinity. |
| ΔH | Enthalpy | Negative (Exothermic) | Hydrogen bonds, van der Waals interactions, electrostatic interactions. |
| TΔS | Entropy | Positive | Hydrophobic effect (desolvation), conformational changes. |
A critical concept in lead optimization is enthalpy-entropy compensation .[10][11][12] Often, a chemical modification that improves enthalpy (e.g., adding a hydrogen bond donor) results in an opposing, unfavorable change in entropy (e.g., restricting conformational freedom), leading to little or no net gain in affinity (ΔG).[8][10] Understanding this balance is key to overcoming optimization plateaus.
Section 3: Experimental Determination of Thermodynamic Profiles
Directly measuring the thermodynamic parameters of binding is crucial for validating computational models and guiding medicinal chemistry efforts.
Isothermal Titration Calorimetry (ITC): The Gold Standard
Isothermal Titration Calorimetry is the premier method for obtaining a complete thermodynamic profile of a binding interaction.[7][13][14] It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing the target protein.[13]
A highly sensitive calorimeter measures the minute temperature changes that occur during the binding event. By integrating the heat change after each injection and plotting it against the molar ratio of ligand to protein, a binding isotherm is generated. This isotherm can be fitted to a binding model to directly yield the binding affinity (KD), stoichiometry (n), and the enthalpy of binding (ΔH).[13] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated from these values.
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-20 µM) and the bis-benzoyl piperazine derivative (e.g., 100-200 µM).
-
Crucially, both protein and ligand must be in identical, extensively dialyzed buffer solutions to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at pH 7.4.
-
Degas both solutions thoroughly immediately before the experiment to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Load the protein solution into the ITC sample cell and the ligand solution into the injection syringe.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip; this data point is typically discarded.
-
Execute a series of 19-29 subsequent injections (e.g., 1-2 µL each) at timed intervals (e.g., 150 seconds) to allow the system to return to thermal equilibrium.
-
-
Control Experiments:
-
Perform a control titration by injecting the ligand into the buffer-filled sample cell to measure the heat of dilution. This value is subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to extract KD, n, and ΔH.
-
Calculate ΔG and TΔS using the fundamental thermodynamic equations.
-
Caption: A streamlined workflow for determining thermodynamic binding parameters using Isothermal Titration Calorimetry (ITC).
Table 2: Example Data Output from a Hypothetical ITC Experiment
| Parameter | Value | Interpretation |
|---|---|---|
| Stoichiometry (n) | 0.98 | Confirms a 1:1 binding model between the derivative and the target protein. |
| Affinity (KD) | 500 nM | Indicates a moderate-to-strong binding interaction. |
| ΔG | -8.6 kcal/mol | The favorable free energy change corresponding to the 500 nM KD. |
| ΔH | -10.2 kcal/mol | A strong, favorable enthalpic contribution, suggesting significant hydrogen bonding and/or van der Waals interactions. |
| -TΔS | -1.6 kcal/mol | An unfavorable entropic contribution, likely due to the rigidification of the ligand and protein upon binding, which outweighs the favorable hydrophobic effect. |
This hypothetical result for a bis-benzoyl piperazine derivative would be classified as an enthalpically-driven binder , a generally desirable profile in lead optimization.[9]
Section 4: Computational Approaches to Predicting Thermodynamic Properties
While ITC provides definitive experimental data, computational methods are invaluable for predicting thermodynamic properties, understanding binding modes at an atomic level, and screening virtual compounds before synthesis.[15][16]
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for studying the physical movement of atoms and molecules over time.[17] For drug discovery, they can be used to simulate the binding process and calculate the binding free energy of a ligand to its target.[3][15]
An MD simulation solves Newton's equations of motion for a system (protein, ligand, solvent, ions) to generate a trajectory of how the system evolves over time. By analyzing this trajectory, one can observe conformational changes, identify key intermolecular interactions, and compute thermodynamic properties.
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding free energy (ΔGbind) from MD simulation snapshots.[3][17]
Caption: General workflow for calculating the binding free energy of a ligand-protein complex using Molecular Dynamics (MD) simulations.
Section 5: Application and Interpretation in Drug Development
The ultimate goal of characterizing thermodynamic properties is to establish Structure-Thermodynamic Relationships (STR) , analogous to traditional SAR, to guide the rational design of better drugs.[7]
Optimizing the Thermodynamic Signature
Consider a hypothetical lead compound, a bis-benzoyl piperazine derivative, that binds to its target with a KD of 1 µM. An ITC experiment reveals its binding is purely entropy-driven (ΔH ≈ 0, TΔS > 0), suggesting the interaction relies heavily on the hydrophobic effect of the benzoyl rings. While the affinity is a good starting point, this thermodynamic profile can be problematic, as hydrophobicity is often linked to poor solubility and non-specific binding.
The goal is to re-engineer the molecule to be more enthalpically driven . This involves introducing new, specific interactions that contribute favorably to ΔH, such as hydrogen bonds.
Case Study: Hypothetical Optimization of a Bis-Benzoyl Piperazine Derivative
A medicinal chemist could systematically modify the benzoyl rings to achieve this goal.
-
Lead (Compound 1): The initial 1,4-dibenzoylpiperazine.
-
Optimization (Compound 2): A hydroxyl group is added to the para-position of one benzoyl ring. The intent is to form a new hydrogen bond with a backbone carbonyl or a polar residue (e.g., Asp, Gln) in the protein's binding pocket.
-
Further Optimization (Compound 3): A second hydroxyl group is added to the other benzoyl ring to further enhance enthalpic interactions or to engage with a different part of the binding site.
Table 3: Structure-Thermodynamic Relationship (STR) for a Hypothetical Optimization Cascade
| Compound | Modification | KD (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Thermodynamic Driver |
|---|---|---|---|---|---|---|
| 1 (Lead) | Parent | 1000 | -8.2 | +0.5 | -8.7 | Entropic |
| 2 | Single -OH | 250 | -9.0 | -4.5 | +4.5 | Mixed |
| 3 (Optimized) | Dual -OH | 50 | -9.9 | -11.0 | +1.1 | Enthalpic |
In this hypothetical cascade, the addition of polar groups successfully shifted the binding signature from purely entropic to strongly enthalpic. This shift not only improved affinity by 20-fold but also likely increased specificity and improved the overall physicochemical profile of the molecule, making Compound 3 a much more promising drug candidate.
Section 6: Conclusion and Future Outlook
Analyzing the thermodynamic properties of bis-benzoyl piperazine derivatives provides a layer of insight that is indispensable for modern, rational drug design. Moving beyond the singular pursuit of affinity (ΔG) to a nuanced understanding of the underlying enthalpic and entropic driving forces allows for the creation of molecules with superior efficacy, selectivity, and drug-like properties. Experimental techniques like Isothermal Titration Calorimetry provide definitive thermodynamic data, while computational methods like Molecular Dynamics simulations offer predictive power and atomic-level insights. By integrating these tools, researchers can establish clear Structure-Thermodynamic Relationships, enabling them to overcome challenges like enthalpy-entropy compensation and rationally engineer the next generation of piperazine-based therapeutics. The future of drug discovery with this scaffold lies in this thermodynamic-driven approach, promising a more efficient and successful path from lead compound to clinical candidate.
References
-
Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design. Annual Review of Biophysics, 42, 121-142. [Link]
-
Chodera Lab. (n.d.). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. [Link]
-
Tamba, T., & Tsumoto, K. (2012). Enthalpy-entropy compensation in protein-ligand binding: An adversary phenomenon that can lead to a novel strategy in drug design. Biophysical Chemistry, 162-163, 1-10. [Link]
-
Annual Reviews. (2013). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. [Link]
-
Alam, M. S., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 29(2), 438. [Link]
-
Mishra, N. K., et al. (2021). Molecular Dynamics Simulations Identify Tractable Lead-like Phenyl-Piperazine Scaffolds as eIF4A1 ATP-competitive Inhibitors. Scientific Reports, 11(1), 18365. [Link]
-
Mizoguchi, T., et al. (2020). Enthalpy–Entropy Compensation in the Structure-Dependent Effect of Nonsteroidal Anti-inflammatory Drugs on the Aqueous Solubility of Diltiazem. Chemical and Pharmaceutical Bulletin, 68(10), 969-975. [Link]
-
Ünver, Y., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(38), 26867-26884. [Link]
-
ResearchGate. (2020). MOLECULAR DOCKING, BINDING ENERGY AND MOLECULAR DYNAMICS SIMULATION STUDIES OF PIPERAZIN-1-YLPYRIDAZINE DERIVATIVES AS DCTPASE INHIBITORS. [Link]
-
Galdones, J. A., et al. (2017). Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. Journal of Molecular Graphics and Modelling, 74, 293-302. [Link]
-
ResearchGate. (2014). Solid State Structure and Solution Thermodynamics of Three-Centered Hydrogen Bonds (O∙∙∙H∙∙∙O) Using N-(2-Benzoyl-phenyl) Oxalyl Derivatives as Model Compounds. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 723, 1-17. [Link]
-
Li, J., et al. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. ChemMedChem, e202400588. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Can Chemist. (2023, October 6). Woodward-Fieser rules for benzoyl derivatives [Video]. YouTube. [Link]
-
Frontiers. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. [Link]
-
Kelch, B. A., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 927. [Link]
-
Kiefer, P. M., & Mayer, J. M. (2017). Structural and Thermodynamic Effects on the Kinetics of C-H Oxidation by Multisite Proton-Coupled Electron Transfer in Fluorenyl Benzoates. Journal of the American Chemical Society, 139(25), 8596-8605. [Link]
-
Royal Society of Chemistry. (2022). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications. [Link]
-
Royal Society of Chemistry. (1982). Structure and conformation of N-benzoyl derivatives of the biologically important 3-amino-2,3,6-trideoxy-L-hexoses and their synthetic precursor γ- and δ-lactones; a 1H and 13C nuclear magnetic resonance study. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]
-
Patrinum. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. [Link]
-
Chemistry of Heterocyclic Compounds. (2021). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). [Link]
-
Khan, K. M., et al. (2016). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 21(11), 1549. [Link]
-
ACS Publications. (2021). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
-
ResearchGate. (2021). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]
-
MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. [Link]
Sources
- 1. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Enthalpy–Entropy Compensation in the Structure-Dependent Effect of Nonsteroidal Anti-inflammatory Drugs on the Aqueous Solubility of Diltiazem [jstage.jst.go.jp]
- 10. Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. annualreviews.org [annualreviews.org]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Molecular Dynamics Simulations Identify Tractable Lead-like Phenyl-Piperazine Scaffolds as eIF4A1 ATP-competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Thermal Stability and Degradation Kinetics of Bis-Amide Additives: A Mechanistic Guide for Polymer and Pharmaceutical Sciences
Introduction: The Dual Nature of Bis-Amides
Bis-amide additives, such as N,N'-ethylenebis(stearamide) (EBS) and ethylene bis-oleamide (EBO), are highly versatile secondary amides utilized extensively across polymer compounding and pharmaceutical hot melt extrusion (HME). Structurally, these molecules possess a critical dual nature: a polar bis-amide core that facilitates localized hydrogen bonding, and long, non-polar aliphatic tails that drive surface migration (blooming) and lubricity.
While their functional roles as slip agents, anti-blocking agents, and internal/external lubricants are well documented, their behavior under extreme thermal stress dictates their suitability for high-temperature processing. Understanding the thermal boundaries and degradation kinetics of these additives is paramount to preventing premature breakdown, which can lead to volatile outgassing, discoloration, and the loss of mechanical or pharmacological integrity.
Physicochemical Profiling and Thermal Baselines
Secondary bis-amides exhibit superior thermal stability compared to primary amides, routinely withstanding processing temperatures in excess of 250°C without significant degradation (1)[1]. The table below summarizes the critical thermal properties of the two most prominent bis-amides.
Table 1: Thermal and Physicochemical Properties of Key Bis-Amide Additives
| Additive | Chemical Formula | Melting Point (°C) | Continuous Service Temp (°C) | Decomposition Onset (°C) | Activation Energy (Ea) in N₂ |
| Ethylene bis-stearamide (EBS) | C₃₈H₇₆N₂O₂ | 144–146 | -30 to 200[2] | ≥ 250[2] | 220–277 kJ/mol[3] |
| Ethylene bis-oleamide (EBO) | C₃₈H₇₂N₂O₂ | 113–118[4] | -30 to 200 | ≥ 240 | ~200 kJ/mol |
Mechanistic Pathways of Thermal Degradation
The thermal degradation of bis-amides does not occur randomly; it follows a predictable thermolytic radical decomposition pathway. When subjected to thermal stress exceeding their activation energy thresholds, the molecules undergo homolytic bond cleavage.
Mechanistically, this scission occurs at the most probable position—the beta-carbon relative to the carbonyl group, which represents the lowest energy bond in the aliphatic chain (3)[3]. This cleavage generates a primary carbon radical and leaves the remainder of the chain with a reactive double bond intermediate[3]. In complex matrices like polymethyl methacrylate (PMMA) or pharmaceutical solid dispersions, these in situ generated radicals can recombine with polymer or active pharmaceutical ingredient (API) radicals. This recombination can lead to unintended cross-linking or act as a radical scavenger, depending on the surrounding chemical environment[3].
Mechanistic pathway of bis-amide thermal degradation via β-carbon scission.
Experimental Workflows: Quantifying Thermal Stability
To accurately quantify the thermal stability and degradation kinetics of bis-amide additives, a self-validating Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocol must be employed. The following methodology relies on the Kissinger and Flynn-Wall-Ozawa (FWO) kinetic models to derive the activation energy (Ea)[3].
Step-by-Step TGA/DSC Methodology
1. Sample Preparation and Isothermal Drying
-
Action: Load 5–10 mg of the bis-amide sample into an alumina crucible. Hold isothermally at 105°C for 30 minutes.
-
Causality: This step eliminates adsorbed surface moisture. Without this, early mass loss artifacts would artificially depress the apparent onset of thermal degradation, skewing the kinetic baseline.
2. Self-Validation Quality Control Check
-
Action: Ramp the temperature to 200°C and hold for 2 hours.
-
Validation: The volatile mass loss must be < 0.3% (2)[2]. If mass loss exceeds this threshold, the sample is contaminated with unreacted amines or free fatty acids and must be rejected to preserve the integrity of the kinetic model.
3. Dynamic Multi-Heating Rate TGA
-
Action: Purge the furnace with high-purity nitrogen (50 mL/min). Heat distinct samples from 50°C to 600°C at multiple heating rates (β = 5, 10, 15, and 20 °C/min).
-
Causality: Nitrogen is strictly required to isolate purely thermolytic degradation from oxidative scission. Multiple heating rates are mandatory because the Kissinger equation uses the shift in the peak decomposition temperature (Tmax) across different rates to calculate Ea without requiring prior knowledge of the exact reaction mechanism[3].
4. Kinetic Calculation
-
Action: Plot
versus . The slope of this linear regression equals (where is the universal gas constant).
Self-validating TGA/DSC workflow for determining additive degradation kinetics.
Implications for Pharmaceutical HME and Polymer Compounding
In pharmaceutical Hot Melt Extrusion (HME), residence times at elevated temperatures (often 160°C–200°C) can induce severe API degradation. The high thermal stability of EBS and EBO ensures that these additives remain intact, functioning purely as sustained-release matrices or internal lubricants without contributing reactive radicals to the melt.
Furthermore, in polymer compounding (e.g., EVA, PVC, Polyolefins), the ability of secondary bis-amides to withstand temperatures up to 300°C prevents the discoloration, chain scission, and mechanical embrittlement typically associated with the breakdown of lower-tier primary amides[1]. By adhering to the thermal limits and kinetic profiles established above, formulation scientists can engineer highly stable, reproducible products across both industrial and clinical applications.
References
-
East-Wax. "EBS Wax Manufacturer | Ethylene Bis-Stearamide". 2
-
Ataman Kimya. "N,N′-ETHYLENEDI(STEARAMIDE)".
-
ResearchGate. "Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide)". 3
-
ChemicalBook. "110-31-6(N,N'-ETHYLENEBISOLEAMIDE) Product Description". 4
-
GYC-Speciality-Chemicals. "GOYENCHEM-EBO Ethylene Bis Oleamide CAS No. 110-31-6". 5
-
Scribd. "Cargill Optislip Brochure A4 Compressed". 1
Sources
- 1. scribd.com [scribd.com]
- 2. EBS Wax Manufacturer | Ethylene Bis-Stearamide | Engineering Plastic Lubricant & Metal Release Agent [en.east-wax.com]
- 3. researchgate.net [researchgate.net]
- 4. 110-31-6 CAS MSDS (N,N'-ETHYLENEBISOLEAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Flame Retardant supplier,Flame Retardant Manufacturer,speciality chemical supplier - GO YEN CHEMICAL CO., LTD [gyc-speciality-chemicals.com]
Advanced Piperazine-Based Nucleating Agents for Semicrystalline Polymers
This technical guide provides an in-depth review of piperazine-based nucleating agents, focusing on their synthesis, supramolecular mechanisms, and application in semicrystalline polymers (PP and PLA).
Technical Whitepaper | Materials Science & Engineering
Executive Summary
In the engineering of semicrystalline polymers, controlling crystal morphology is paramount for defining mechanical and thermal properties.[1] Piperazine-based nucleating agents represent a class of supramolecular additives that leverage the unique conformational rigidity of the piperazine ring (chair conformation) and its capacity for dual-site hydrogen bonding. Unlike simple inorganic fillers (e.g., talc), these organic agents self-assemble into nanofibrillar networks within the polymer melt, providing high-efficiency epitaxial templates. This guide details the synthesis, mechanism, and performance of these agents, specifically targeting
Part 1: Molecular Architecture & Mechanism
The Piperazine Scaffold
The efficacy of piperazine (
Supramolecular Self-Assembly
The primary mechanism of action is Self-Organization via Hydrogen Bonding . Upon cooling from the melt, piperazine derivatives (such as Piperazine Sebacate or Piperazine-based bisamides) precipitate prior to the polymer, forming a heterogeneous surface.
-
Donor-Acceptor Arrays: The N-H groups of the piperazine ring (or amide linkages) act as H-bond donors, while carbonyls on the acid/amide component act as acceptors.
-
Nanofibrillation: These interactions drive the molecules to stack into long, needle-like nanofibrils.
-
Epitaxy: The lattice parameters of these nanofibrils closely match the
-axis of the polymer crystal (e.g., the axis of -PP), inducing crystal growth.
Mechanism Visualization
The following diagram illustrates the pathway from dissolution to epitaxial nucleation.
Figure 1: The thermodynamic pathway of supramolecular nucleation. The agent self-assembles into a template before the polymer crystallizes.
Part 2: Synthesis & Characterization Protocols
The most effective piperazine nucleators are often Organic Salts formed by reacting piperazine with dicarboxylic acids (e.g., Sebacic acid, Adipic acid, or Phthalic acid). This section details the synthesis of Piperazine Sebacate , a model nucleator for Polypropylene.
Synthesis Protocol: Piperazine Sebacate (PSA)
Objective: Synthesize a 1:1 molar salt of Piperazine and Sebacic Acid.
Reagents:
-
Piperazine (anhydrous, 99% purity)
-
Sebacic Acid (99% purity)
-
Ethanol (Absolute)
-
Deionized Water
Step-by-Step Methodology:
-
Solution A Preparation: Dissolve
( ) of Piperazine in of absolute ethanol at . Stir until clear. -
Solution B Preparation: Dissolve
( ) of Sebacic Acid in of absolute ethanol at . -
Reaction: Slowly add Solution A to Solution B dropwise under vigorous magnetic stirring (
).-
Observation: A white precipitate (salt) will form immediately due to the exothermic neutralization.
-
-
Aging: Continue stirring at
for 2 hours to ensure complete reaction and crystal perfection. -
Filtration: Cool the mixture to room temperature. Filter the white precipitate using a Buchner funnel under vacuum.
-
Purification: Wash the filter cake three times with cold ethanol to remove unreacted precursors.
-
Drying: Dry the product in a vacuum oven at
for 12 hours.-
Validation: The melting point should be sharp (approx.
, distinct from precursors).
-
Synthesis Workflow Visualization
Figure 2: Synthesis workflow for Piperazine Sebacate salt via acid-base neutralization.
Part 3: Application in Polypropylene (PP)
Piperazine salts are potent
Performance Metrics
When
-
-Crystal Content (
): Can reach (measured by XRD). -
Impact Strength: Typically increases by
compared to neat PP. -
Heat Deflection Temperature (HDT): Increases due to faster crystallization.
Comparative Data: PP Nucleation
| Property | Neat iPP | iPP + 0.2% Piperazine Sebacate | Improvement |
| Crystallization Temp ( | |||
| Impact Strength (Notched) | +265% (Toughness) | ||
| Crystal Form | Phase Transformation |
Data Source: Synthesized from general literature trends on organic salt nucleators [1, 3].
Part 4: Application in Biopolymers (PLA)
Polylactic Acid (PLA) suffers from slow crystallization rates, limiting its use in injection molding.[2] Piperazine-derived bisamides (e.g., formed by reacting piperazine with benzoyl chloride derivatives) act as "shish-kebab" templates.
Mechanism in PLA
Unlike in PP where the goal is often a specific crystal phase, in PLA the goal is acceleration . Piperazine derivatives provide a high density of nucleation sites, reducing the free energy barrier (
Key Benefits for Drug Delivery/Medical Packaging
For the "Drug Development" audience:
-
Biocompatibility: Piperazine is a known pharmacophore (anthelmintic). Using piperazine-based additives in medical-grade PLA packaging reduces toxicity concerns compared to heavy-metal based nucleators.
-
Sterilization Stability: The high thermal stability of piperazine bisamides (
) allows the polymer to withstand autoclaving without additive degradation.
References
- Supramolecular Nucleation in Polypropylene: Title: "Beta-nucleating agents for polypropylene and process for its preparation" Source: US Patent 2010/0010168 A1 URL
-
PLA Crystallization Enhancement: Title: "The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review" Source: MDPI (Polymers) URL:[Link]
-
Piperazine Synthesis & Derivatives: Title: "Synthesis of piperazines - Organic Chemistry Portal" Source: Organic Chemistry Portal URL:[Link]
Sources
Comparative Technical Analysis: 1,4-Bis(4-tert-butylbenzyl)piperazine vs. Benzoyl Piperazine Derivatives
[1]
Executive Summary
This technical guide provides a high-resolution analysis comparing 1,4-Bis(4-tert-butylbenzyl)piperazine (hereafter Bis-Benzyl-tBu ) with its Benzoyl counterparts (e.g., 1,4-bis(4-tert-butylbenzoyl)piperazine).[1]
For drug development professionals, distinguishing these two scaffolds is critical for three reasons:
-
Impurity Control: Bis-Benzyl-tBu is a common, lipophilic over-alkylation impurity in the synthesis of antihistamines like Buclizine and Meclizine .[1]
-
Pharmacophore Tuning: The switch from a benzyl (amine) to a benzoyl (amide) linker alters the pKa by ~10 log units, drastically changing solubility, membrane permeability, and receptor binding kinetics.
-
Toxicology: While benzyl-piperazines (like BZP) are associated with CNS stimulation and potential abuse liability, benzoyl-piperazines often exhibit distinct metabolic and neurotoxic profiles.[1]
Structural & Electronic Divergence[1]
The fundamental difference lies in the linker connecting the piperazine nitrogen to the aryl moiety: a Methylene Bridge (
Electronic Environment
-
Bis-Benzyl-tBu (Amine Scaffold):
-
Hybridization: The piperazine nitrogens are
hybridized. -
Basicity: The lone pair is localized on the nitrogen, making the molecule a diprotic base (pKa
9.8, pKa 5.4). It readily forms stable salts (e.g., dihydrochloride). -
Reactivity: Susceptible to N-oxidation and electrophilic attack.[1]
-
-
Benzoyl Derivatives (Amide Scaffold):
-
Hybridization: The nitrogen lone pair is delocalized into the carbonyl
-system (resonance), imparting partial double-bond character ( ).[1] -
Basicity: The nitrogen is effectively neutral at physiological pH. It will not protonate or form stable salts under standard conditions.
-
Conformation: The amide bond introduces planarity and restricted rotation (rotamers), unlike the freely rotating benzyl methylene.
-
Physicochemical Comparison Table
| Feature | 1,4-Bis(4-tert-butylbenzyl)piperazine | Benzoyl Derivatives (Amide Analog) |
| Linker Type | Methylene ( | Carbonyl ( |
| Nitrogen Character | Basic Amine ( | Neutral Amide ( |
| pKa (Piperazine N) | ~9.8 (High Basicity) | < 1.0 (Non-basic) |
| LogP (Lipophilicity) | High (Extremely Lipophilic) | Moderate (Polar Carbonyl contribution) |
| H-Bond Donors | 0 | 0 |
| H-Bond Acceptors | 2 (Strong) | 2 (Weak N, Strong O) |
| Solubility (Aq, pH 7) | Negligible (unless ionized at pH < 5) | Low (Neutral species) |
| Salt Formation | Forms stable HCl/Maleate salts | Does not form stable salts |
Synthetic Pathways & Impurity Logic
In the context of API manufacturing (e.g., Buclizine), Bis-Benzyl-tBu is the "Over-Alkylation" impurity, whereas Benzoyl derivatives are typically intermediates or distinct targets formed via acylation.
Divergent Synthesis Workflow (DOT Visualization)
The following diagram illustrates how process conditions dictate the formation of the Target (Mono-alkyl), the Impurity (Bis-alkyl), or the Amide Analog.
Figure 1: Divergent synthetic pathways showing the origin of Bis-Benzyl (impurity) vs. Bis-Benzoyl (amide) scaffolds.[1][2][3][4][5]
Process Control Strategy
Analytical Differentiation (Mass Spectrometry)[1][2]
Researchers must differentiate these species in biological matrices or reaction mixtures. Their fragmentation patterns in LC-MS/MS are distinct due to the stability of the resulting carbocations.[1]
Fragmentation Logic
-
Bis-Benzyl-tBu (
~378 Da): -
Benzoyl Derivative (
~406 Da):
Analytical Protocol: LC-MS/MS Differentiation[1]
Objective: Separate and identify Bis-Benzyl impurity from Benzoyl analogs.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonates the amine).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
Differentiation Logic:
-
Retention Time: Bis-Benzyl-tBu will elute later (higher retention) than the Benzoyl derivative due to the extreme lipophilicity of the two reduced benzyl groups and lack of polar carbonyls.[1]
-
Ionization:
-
Bis-Benzyl-tBu: Intense
and (due to two basic nitrogens).[1] -
Benzoyl: Primarily
; unlikely to see double charging due to neutral amides.
-
Pharmacological & Toxicological Implications[6][7][8]
Target Binding & CNS Activity
-
Benzyl Piperazines (The "Amine"):
-
Benzoyl Piperazines (The "Amide"):
-
Lacks the basic nitrogen required for salt-bridge formation in the monoamine transporter binding pocket.[1]
-
Activity: Generally pharmacologically inert at monoamine transporters unless metabolized. Often investigated as allosteric modulators or prodrugs.
-
Metabolic Fate
-
Bis-Benzyl-tBu:
-
Benzoyl Derivatives:
References
-
Crystal Structure Analysis: Luo, L. J., & Weng, J. Q. (2011). 1,4-Bis(4-tert-butylbenzyl)piperazine.[1] Acta Crystallographica Section E, 67(12), o3094. Link
-
Neurotoxicity of Piperazines: Al-Omari, B., et al. (2018).[6] Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 28(3), 179-188. Link
-
Analytical Differentiation: Abdel-Hay, K. M., et al. (2013).[2] Differentiation of trifluoromethylbenzylpiperazines (TFMBZPs) and trifluoromethylbenzoyl-piperazines (TFMBOPs) by GC-MS.[1][2] Forensic Science International, 233(1-3), 113-120.[1] Link
-
Synthesis of Piperazine Derivatives: BenchChem Protocols. Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Link
Sources
- 1. 1-(4-TERT-BUTYLBENZYL)PIPERAZINE - CAS:956-61-6 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 2. Differentiation of trifluoromethylbenzylpiperazines (TFMBZPs) and trifluoromethylbenzoyl-piperazines (TFMBOPs) by GC-MS | Office of Justice Programs [ojp.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Weight and Exact Mass Calculation for C26H34N2O2: A Comprehensive Analytical Framework
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In modern drug discovery and pharmacokinetics, the precise determination of a compound's molecular weight (MW) and monoisotopic mass is the foundational step for structural elucidation and quantitative analysis. This whitepaper provides an in-depth, step-by-step technical guide to calculating and experimentally validating the molecular formula C26H34N2O2 . By synthesizing theoretical calculations with High-Resolution Mass Spectrometry (HRMS) workflows, this guide establishes a self-validating system to ensure rigorous analytical integrity.
Theoretical Framework: The Causality of Mass Definitions
As an application scientist, it is critical to distinguish between Average Molecular Weight and Monoisotopic Mass , as they serve entirely different functional purposes in the laboratory[1].
-
Average Molecular Weight (Molar Mass): Calculated using the standard atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC)[2]. These weights account for the natural terrestrial abundance of all stable isotopes. Causality: We use this value strictly for macroscopic laboratory operations, such as weighing bulk powders to prepare molar solutions for in vitro assays or dosing formulations.
-
Monoisotopic Mass (Exact Mass): Calculated using the exact mass of the single most abundant naturally occurring stable isotope of each element (e.g., ^12^C, ^1^H, ^14^N, ^16^O)[1]. Causality: Mass spectrometers detect individual ions in a vacuum, not bulk statistical averages. Therefore, the monoisotopic mass is the critical metric required for identifying unknown features or confirming synthesized compounds via HRMS[3].
Quantitative Data: Atomic Constants & Calculations
To build our self-validating model, we first establish the fundamental constants used for the formula C26H34N2O2.
Table 1: IUPAC Standard and Monoisotopic Atomic Constants
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Monoisotopic Exact Mass (Da) |
| Carbon | C | 26 | 12.011 | 12.000000 |
| Hydrogen | H | 34 | 1.008 | 1.007825 |
| Nitrogen | N | 2 | 14.007 | 14.003074 |
| Oxygen | O | 2 | 15.999 | 15.994915 |
Step-by-Step Calculation 1: Average Molecular Weight
To determine the bulk molar mass, we sum the products of the atom counts and their standard atomic weights:
-
C: 26 × 12.011 = 312.286 g/mol
-
H: 34 × 1.008 = 34.272 g/mol
-
N: 2 × 14.007 = 28.014 g/mol
-
O: 2 × 15.999 = 31.998 g/mol
-
Total Average MW: 312.286 + 34.272 + 28.014 + 31.998 = 406.570 g/mol
Step-by-Step Calculation 2: Monoisotopic Exact Mass
To determine the theoretical HRMS target, we sum the products of the atom counts and their exact monoisotopic masses[4]:
-
C: 26 × 12.000000 = 312.000000 Da
-
H: 34 × 1.007825 = 34.266050 Da
-
N: 2 × 14.003074 = 28.006148 Da
-
O: 2 × 15.994915 = 31.989830 Da
-
Total Exact Mass: 312.000000 + 34.266050 + 28.006148 + 31.989830 = 406.262028 Da
Structural Feasibility: Double Bond Equivalent (DBE)
Before proceeding to experimental validation, a robust protocol requires calculating the Double Bond Equivalent (DBE) to ensure the formula is structurally logical. DBE represents the total number of rings and π-bonds.
Methodology:
-
Apply the DBE formula:
-
Input the values for C26H34N2O2:
-
Calculate:
Interpretation: A DBE of 11 indicates a highly conjugated or polycyclic system. For example, the known compound 3,9-dicyclohexyl-2,3,4,8,9,10-hexahydro-naphtho(1,2-e:5,6-e')bis(1,3)oxazine (PubChem CID 52586) shares this exact formula[4]. Its structure contains a naphthalene core (7 DBE), two oxazine rings (2 DBE), and two cyclohexyl rings (2 DBE), perfectly validating our theoretical DBE of 11.
Experimental Validation: HRMS Workflow
To confirm the synthesis or presence of C26H34N2O2, we employ Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS). Because the molecule contains basic nitrogen atoms, it will readily accept a proton (H⁺) in positive ion mode[3].
Step-by-Step HRMS Protocol
-
Sample Preparation: Dissolve the analyte in a mass-spec grade solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to a concentration of ~1 µg/mL. The formic acid acts as a proton source.
-
Calculate Target Adduct m/z:
-
Neutral Exact Mass: 406.262028 Da
-
Proton Exact Mass (H⁺): 1.007276 Da
-
Expected[M+H]⁺ m/z: 407.2693 [4]
-
-
Data Acquisition: Inject the sample into the HRMS (e.g., Q-TOF or Orbitrap) operating in ESI+ mode. Set the mass resolution to at least 60,000 FWHM to resolve isobaric interferences[3].
-
Isotopic Pattern Matching (Orthogonal Validation): Extract the mass spectrum and analyze the A+1 peak (primarily driven by the natural 1.1% abundance of ^13^C).
-
Expected A+1 Intensity: ~28.6% relative to the monoisotopic peak (26 Carbon atoms × 1.1%).
-
-
Calculate Mass Error: Ensure the observed m/z deviates from the theoretical 407.2693 by less than 5 parts-per-million (ppm).
Analytical Workflow Visualization
Fig 1: Logical workflow from theoretical mass calculation to HRMS experimental validation.
Conclusion
The rigorous calculation of molecular weight and exact mass is not merely a mathematical exercise; it is the cornerstone of a self-validating analytical system. By calculating the average MW (406.57 g/mol ) for stoichiometric preparation and the monoisotopic mass (406.2620 Da) for HRMS detection, researchers can confidently identify and quantify C26H34N2O2. Integrating DBE calculations and isotopic pattern matching ensures that the empirical data aligns perfectly with the theoretical chemical structure, eliminating false positives in complex drug discovery pipelines.
References
-
PubChemLite - 73816-79-2 (C26H34N2O2) . University of Luxembourg / PubChem Database. Retrieved from:[Link]
-
Monoisotopic mass - Wikipedia . Wikipedia, The Free Encyclopedia. Retrieved from:[Link]
-
The Table of Standard Atomic Weights—An exercise in consensus . National Institutes of Health (NIH) / PMC. Retrieved from:[Link]
-
Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis . National Institutes of Health (NIH) / PMC. Retrieved from:[Link]
Sources
- 1. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 2. The Table of Standard Atomic Weights—An exercise in consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 73816-79-2 (C26H34N2O2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Protocol for acylation of piperazine with 4-tert-butylbenzoyl chloride
Application Note: Protocol for the Selective Mono-Acylation of Piperazine with 4-tert-Butylbenzoyl Chloride
Executive Summary
The synthesis of 1-(4-tert-butylbenzoyl)piperazine is a critical transformation in medicinal chemistry, serving as a foundational building block for various central nervous system (CNS) agents, oxadiazole hybrids, and targeted therapeutics. However, the symmetric nature of the piperazine diamine core presents a notorious chemoselectivity challenge: preventing the over-reaction of the mono-acylated product into a 1,4-diacylated byproduct[1].
This application note provides a comprehensive, self-validating guide to achieving high-yield, selective mono-acylation. We detail the mechanistic causality behind the reaction's limitations and provide two field-proven protocols: a highly scalable Statistical Control Method and an ultra-high-purity Orthogonal Protection (Mono-Boc) Method [2].
Mechanistic Causality & Strategy Selection
When piperazine is reacted with an electrophile like 4-tert-butylbenzoyl chloride, the first acylation converts a basic,
To bypass this kinetic limitation, chemists employ three primary strategies[1][3]:
-
Statistical Control (Excess Piperazine): Flooding the reaction with a 5-to-10-fold molar excess of piperazine ensures that the acyl chloride is vastly more likely to encounter a free piperazine molecule than a mono-acylated intermediate[2].
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of acid (e.g., HCl or acetic acid) to form a piperazin-1-ium cation. The protonated nitrogen is rendered entirely non-nucleophilic, directing the acyl chloride exclusively to the free amine[3].
-
Orthogonal Protection: Utilizing a removable protecting group (like Boc
O) to temporarily block one nitrogen, ensuring 100% chemoselectivity during the acylation step, followed by acidic deprotection[1].
Table 1: Comparative Analysis of Mono-Acylation Strategies
| Strategy | Selectivity | Yield | Scalability | Key Advantage |
| Statistical (Excess Piperazine) | Moderate-High | 60–75% | Excellent | Single step, low reagent cost, easy aqueous workup. |
| Mono-Boc Protection | Very High (>95%) | 80–90% | Good | Complete suppression of di-acylation; highest purity. |
| In situ Mono-protonation | High | 70–85% | Good | Atom-economical, avoids multi-step deprotection. |
Reaction Workflow & Logic
Figure 1: Strategic pathways for the selective mono-acylation of piperazine.
Detailed Experimental Protocols
Protocol A: Direct Statistical Mono-Acylation (Schotten-Baumann Conditions)
This protocol leverages a 5-fold excess of piperazine. Because unreacted piperazine is highly soluble in water, it can be easily removed during a biphasic aqueous workup, leaving the lipophilic mono-acylated product in the organic phase[2].
Table 2: Quantitative Reagent Data (10 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| Piperazine (anhydrous) | 86.14 | 5.0 | 4.31 g | Nucleophile & Base |
| 4-tert-Butylbenzoyl chloride | 196.67 | 1.0 | 1.97 g | Electrophile |
| Dichloromethane (DCM) | 84.93 | N/A | 50 mL | Solvent |
| Deionized Water | 18.02 | N/A | 3 x 50 mL | Workup / Extraction |
Step-by-Step Methodology:
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.31 g (50 mmol) of anhydrous piperazine in 40 mL of anhydrous DCM.
-
Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0 °C. Causality: Lowering the temperature reduces the kinetic energy of the system, further differentiating the activation energies between the first and second acylation events.
-
Electrophile Addition: In a separate vial, dissolve 1.97 g (10 mmol) of 4-tert-butylbenzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the vigorously stirred piperazine solution over a period of 1 hour. Causality: Slow addition ensures the local concentration of the acid chloride remains extremely low, maximizing the statistical probability that it reacts with free piperazine rather than the mono-acylated intermediate[1].
-
Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2 hours.
-
Biphasic Workup: Transfer the crude mixture to a separatory funnel. Add 50 mL of deionized water and shake vigorously. Causality: The 4 equivalents of unreacted piperazine partition almost exclusively into the aqueous phase due to their high hydrogen-bonding capacity, while the target 1-(4-tert-butylbenzoyl)piperazine remains in the DCM layer.
-
Washing & Drying: Separate the organic layer and wash with water (2 x 50 mL) to ensure complete removal of free piperazine, followed by a brine wash (1 x 50 mL). Dry the organic layer over anhydrous Na
SO . -
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the target compound as a white-to-off-white solid.
Protocol B: Orthogonal Protection Strategy (Mono-Boc Route)
For applications requiring absolute purity (>99%) without the need for rigorous chromatographic separation of di-acylated byproducts, the Boc-protection route is the gold standard[1].
Step-by-Step Methodology:
-
Acylation of Protected Core: In a 100 mL flask, dissolve 1-Boc-piperazine (1.86 g, 10 mmol) and triethylamine (1.21 g, 12 mmol) in 30 mL of anhydrous DCM.
-
Reaction: Cool the mixture to 0 °C. Add 4-tert-butylbenzoyl chloride (1.97 g, 10 mmol) dropwise. Stir at room temperature for 4 hours.
-
Intermediate Workup: Wash the organic solution with saturated aqueous NaHCO
(30 mL) to quench unreacted acid chloride, followed by brine (30 mL). Dry over Na SO and concentrate to yield the fully protected intermediate (1-Boc-4-(4-tert-butylbenzoyl)piperazine). -
Deprotection: Redissolve the intermediate in 20 mL of DCM and cool to 0 °C. Add 10 mL of Trifluoroacetic acid (TFA) dropwise. Causality: The strong acid cleaves the tert-butyl carbamate, releasing CO
and isobutylene gas, and leaving the product as a TFA salt[1]. -
Neutralization: Stir at room temperature for 2 hours, then concentrate under reduced pressure to remove excess TFA. Redissolve the residue in DCM (40 mL) and wash with 1M NaOH (40 mL) to neutralize the salt and regenerate the free secondary amine.
-
Final Isolation: Extract the organic layer, dry over Na
SO , and concentrate to yield highly pure 1-(4-tert-butylbenzoyl)piperazine.
Analytical Characterization & Troubleshooting
-
TLC Monitoring: Use a solvent system of 90:9:1 (DCM:MeOH:NH
OH). The free secondary amine of the mono-acylated product will stain positively with Ninhydrin (turning purple/pink), whereas the di-acylated byproduct will not stain. -
Troubleshooting Di-acylation: If LC-MS reveals >5% di-acylated byproduct in Protocol A, ensure the addition rate of the acid chloride is strictly controlled (using a syringe pump if necessary) and verify the anhydrous nature of the piperazine, as water can hydrolyze the acid chloride, altering the effective stoichiometry. Alternatively, consider utilizing continuous flow microreactors, which have been shown to provide near-perfect mixing and heat transfer, significantly enhancing mono-acylation selectivity[1][3].
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor MDPI - Molecules[Link]
Sources
Recrystallization solvents for purifying 1,4-Bis(4-tert-butylbenzoyl)piperazine
Application Note: Optimization of Recrystallization Solvents for the Purification of 1,4-Bis(4-tert-butylbenzoyl)piperazine
Prepared by: Senior Application Scientist, Process Chemistry & Purification Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction and Physicochemical Rationale
1,4-Bis(4-tert-butylbenzoyl)piperazine is a rigid, highly lipophilic diamide frequently synthesized as a structural scaffold or intermediate in medicinal chemistry. Typically prepared via the Schotten-Baumann acylation of piperazine with 4-tert-butylbenzoyl chloride, the crude reaction mixture often contains problematic impurities: unreacted piperazine, mono-acylated intermediates (1-(4-tert-butylbenzoyl)piperazine), and hydrolyzed 4-tert-butylbenzoic acid[1][2].
While the unsubstituted parent compound, 1,4-dibenzoylpiperazine, is routinely recrystallized from polar protic solvents like ethanol or moderately polar solvents like acetone[1][3], the introduction of two para-tert-butyl groups fundamentally alters the molecule's physicochemical profile. The bulky, hydrophobic tert-butyl moieties drastically increase the partition coefficient (LogP) and induce high solubility in non-polar media. Consequently, standard ethanol recrystallization often results in poor yields or requires excessive solvent volumes.
To achieve >99% purity, the recrystallization strategy must balance the solvation of the polar diamide core with the lipophilic extremities. This guide details field-proven solvent systems and protocols engineered specifically for this sterically hindered bis-aroyl piperazine.
Solvent Selection Matrix & Quantitative Profiling
The selection of an optimal solvent system relies on exploiting the differential solubility between the target bis-amide and its impurities.
-
Mono-acylated impurities possess a free secondary amine, making them more soluble in protic solvents (e.g., alcohols) due to hydrogen bonding.
-
4-tert-butylbenzoic acid is highly soluble in hot alcohols and moderately polar solvents.
-
The target molecule exhibits ideal crystallization thermodynamics in a dual-solvent system where a moderately polar aprotic solvent disrupts the amide dipole interactions, and a non-polar hydrocarbon acts as an anti-solvent to force the tert-butyl groups to aggregate.
Table 1: Comparative Solvent Profiling for 1,4-Bis(4-tert-butylbenzoyl)piperazine
| Solvent System | Role | Boiling Point (°C) | Polarity Index | Target Solubility (Hot) | Target Solubility (Cold) | Suitability / Rationale |
| Ethyl Acetate (EtOAc) | Good Solvent | 77.1 | 4.4 | High | Moderate | Excellent primary solvent; dissolves crude easily; disrupts amide H-bonds. |
| Hexane / Heptane | Anti-solvent | 68.7 / 98.4 | 0.1 | Low | Very Low | Forces crystallization of the lipophilic tert-butyl domains. |
| Dichloromethane (DCM) | Good Solvent | 39.6 | 3.1 | Very High | High | Too strong as a single solvent; requires high volumes of anti-solvent. |
| Isopropanol (IPA) | Single Solvent | 82.5 | 3.9 | Moderate | Low | Good for removing polar amine impurities; requires larger volumes. |
| Acetone | Single Solvent | 56.0 | 5.1 | Moderate | Low | Works for parent dibenzoylpiperazine[3], but yields lower recovery here. |
Mechanistic Workflow & Decision Logic
To ensure a self-validating purification process, the physical state of the crude material dictates the workflow. If the crude contains high levels of inorganic salts (from aqueous NaOH used in the Schotten-Baumann reaction), a hot filtration step is mandatory[1].
Caption: Physicochemical property mapping dictating solvent selection logic.
Experimental Protocols
Protocol A: Dual-Solvent Recrystallization (Ethyl Acetate / Hexane)
This is the most reliable method for heavily contaminated crude mixtures, providing the best balance of yield and purity.
Causality Insight: The slow, dropwise addition of hexane is critical. Rapid addition causes sudden bulk supersaturation, leading to liquid-liquid phase separation ("oiling out") rather than the nucleation of a crystalline solid. The tert-butyl groups make this molecule particularly prone to forming amorphous oils if the solvent polarity drops too rapidly.
Step-by-Step Methodology:
-
Dissolution: Transfer the crude 1,4-Bis(4-tert-butylbenzoyl)piperazine to a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add minimal Ethyl Acetate (approximately 3-5 mL per gram of crude).
-
Heating: Heat the suspension to a gentle reflux (70-75 °C) using an oil bath until the solid completely dissolves. Note: If a cloudy suspension persists, it likely indicates the presence of inorganic salts (NaCl) or highly polymeric impurities.
-
Hot Filtration (Conditional): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper or a heated Büchner funnel into a clean, pre-warmed receiving flask.
-
Anti-Solvent Addition: While maintaining the solution at ~70 °C, begin adding hot Hexane (or Heptane) dropwise via an addition funnel. Continue addition until a faint, persistent turbidity is observed (the cloud point).
-
Clarification: Add 1-2 drops of hot Ethyl Acetate just until the solution becomes clear again. This sets the system exactly at the saturation point.
-
Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-3 hours. Do not agitate; undisturbed cooling promotes the growth of large, pure crystal lattices.
-
Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 1 hour to maximize precipitation.
-
Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with a small volume of ice-cold Hexane to displace the mother liquor without dissolving the product.
-
Drying: Dry the crystals under high vacuum at 40 °C to constant weight.
Caption: Step-by-step workflow for the EtOAc/Hexane dual-solvent recrystallization.
Protocol B: Single-Solvent Recrystallization (Isopropanol)
Recommended when the primary impurities are unreacted piperazine or 4-tert-butylbenzoic acid, both of which are highly soluble in hot and cold IPA.
Step-by-Step Methodology:
-
Suspend the crude solid in Isopropanol (IPA) (approx. 10-15 mL per gram).
-
Heat to reflux (82 °C) under vigorous stirring.
-
If the solid does not fully dissolve, add additional IPA in 2 mL increments until complete dissolution is achieved.
-
Remove from heat and allow to cool slowly to room temperature. The target compound will crystallize as fine needles, while the more polar impurities remain in the alcoholic mother liquor.
-
Filter under vacuum, wash with ice-cold IPA (minimal volume), and dry under vacuum.
Troubleshooting & Quality Control
-
Issue: The product "oils out" instead of crystallizing.
-
Cause: The concentration of the crude is too high, or the anti-solvent (hexane) was added too quickly, dropping the polarity below the threshold required to keep the liquid solute solvated.
-
Solution: Reheat the mixture until the oil dissolves. Add a small amount of EtOAc to increase the polarity, then cool much more slowly. Seeding the solution with a pure crystal of 1,4-Bis(4-tert-butylbenzoyl)piperazine at the cloud point can force crystalline nucleation over oil formation.
-
-
Issue: Low recovery yield (<50%).
-
Cause: Too much primary solvent (EtOAc) was used, or the cooling time was insufficient.
-
Solution: Concentrate the mother liquor under reduced pressure using a rotary evaporator to half its volume, then repeat the cooling and filtration steps to obtain a second crop of crystals.
-
References
-
Goti, A., et al. (August 2025). RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives. ResearchGate. Available at:[Link]
Sources
Application Note: 1,4-Bis(4-tert-butylbenzoyl)piperazine as a Nucleating Agent in Polypropylene
The following Application Note and Protocol guide details the use of 1,4-Bis(4-tert-butylbenzoyl)piperazine as a specialized nucleating agent for polypropylene (PP). This guide is structured for researchers and industrial scientists, focusing on the synthesis, compounding, and characterization protocols necessary to leverage this bisamide derivative for enhanced polymer properties.
Executive Summary
1,4-Bis(4-tert-butylbenzoyl)piperazine is a high-performance bisamide nucleating agent designed to modify the crystallization behavior of isotactic polypropylene (iPP). Structurally analogous to established aryl-amide nucleators (e.g., N,N'-dicyclohexylterephthalamide), this compound leverages the rigidity of the piperazine core and the steric bulk of tert-butylbenzoyl groups to induce rapid crystallization.
Depending on the specific processing conditions and concentration, this agent primarily functions as a
Chemical Identity & Mechanism
Structure & Properties
-
Chemical Name: 1,4-Bis(4-tert-butylbenzoyl)piperazine
-
Molecular Formula: C
H N O -
Molecular Weight: ~460.65 g/mol
-
Structure: A central piperazine ring diametrically substituted with 4-tert-butylbenzoyl moieties.
-
Melting Point (Tm): High (>280°C, estimated based on bisamide analogs).
-
Solubility: Insoluble in water; limited solubility in common organic solvents; soluble in molten PP at high temperatures (depending on concentration).
Mechanism of Action
The nucleating efficiency stems from the epitaxial match between the nucleator's crystal lattice and the PP crystal lattice.
-
Dispersion/Dissolution: Upon melt compounding at >230°C, the agent either dissolves (forming a homogeneous solution) or disperses as fine nano-crystallites.
-
Self-Assembly: During cooling, the bisamide molecules self-assemble into fibrillar networks or needle-like crystals via intermolecular hydrogen bonding (amide-amide interactions) and
-stacking of the phenyl rings. -
Nucleation: These supramolecular structures provide a high surface area template with lattice parameters matching the
-axis of the iPP unit cell, lowering the free energy barrier for crystallization ( ).
Experimental Protocol: Compounding & Fabrication
Materials Selection
-
Matrix: Isotactic Polypropylene Homopolymer (iPP) or Random Copolymer (RCP).
-
Recommended MFI: 3–12 g/10min (230°C/2.16kg).
-
-
Nucleating Agent: 1,4-Bis(4-tert-butylbenzoyl)piperazine (Purity >99%).
-
Antioxidants: Irganox 1010 / Irgafos 168 (1:1 ratio) at 0.1 wt% to prevent degradation during high-temperature processing.
Concentration Range
| Application Goal | Concentration (wt%) | Expected Effect |
| General Nucleation | 0.05 – 0.10 | Increased |
| High Stiffness ( | 0.15 – 0.25 | Max modulus, reduced shrinkage. |
| High Impact ( | 0.05 – 0.30 | Specific |
Compounding Protocol (Twin-Screw Extrusion)
Objective: Achieve nanoscale dispersion. Poor dispersion leads to "fish-eyes" and reduced efficiency.
Step-by-Step Workflow:
-
Pre-Mixing:
-
Dry blend PP pellets with the nucleating agent and antioxidants in a high-speed mixer (Henschel) for 5 minutes at 1000 rpm.
-
Tip: Use a small amount of mineral oil or binder (0.05%) to adhere the powder to pellets if segregation is observed.
-
-
Extrusion Parameters (Standard iPP):
-
Feeder: Gravimetric.
-
Screw Speed: 200–400 rpm (High shear required for dispersion).
-
Temperature Profile:
-
Zone 1 (Feed): 170°C
-
Zone 2-4 (Compression): 200–220°C
-
Zone 5-8 (Metering): 230–250°C (Critical: Must be high enough to melt or finely disperse the amide).
-
Die: 240°C.
-
-
-
Pelletizing: Water bath cooling followed by strand pelletization.
-
Drying: Dry pellets at 80°C for 4 hours to remove surface moisture.
Characterization Protocols
Differential Scanning Calorimetry (DSC)
Purpose: Determine Crystallization Temperature (
-
Instrument: Standard DSC (e.g., TA Instruments Q2000).
-
Atmosphere: Nitrogen (50 mL/min).
-
Protocol:
-
Heat 1: 25°C
250°C @ 10°C/min (Erase thermal history). -
Hold: 5 min @ 250°C.
-
Cool: 250°C
25°C @ 10°C/min (Record ). -
Heat 2: 25°C
250°C @ 10°C/min (Record ).
-
-
Analysis:
- shift: A shift from ~110°C (neat PP) to >125°C indicates effective nucleation.
-
-content: Look for double melting peaks (
, ).
Wide-Angle X-Ray Diffraction (WAXD)
Purpose: Quantify crystal modification (
-
Sample: Injection molded plaque or film.
-
Scan Range:
. -
Key Peaks:
- -form: (110) at 14.1°, (040) at 16.9°, (130) at 18.5°.
- -form: (300) at 16.1° .
-
Calculation (
value):-
Where
is the peak height intensity. -
indicates high
-nucleation efficiency.
-
Mechanical Testing
-
Flexural Modulus (ASTM D790): Expect +15-20% increase for
-nucleated; slight decrease for -nucleated. -
Izod Impact (ASTM D256): Expect significant increase (>2x) for
-nucleated samples.
Visualization of Mechanism & Workflow
Nucleation Pathway Diagram
The following diagram illustrates the self-assembly mechanism of the bisamide nucleator within the polymer melt.
Caption: Self-assembly pathway of 1,4-Bis(4-tert-butylbenzoyl)piperazine inducing polymer crystallization.
Experimental Workflow
Caption: Standard processing workflow for evaluating nucleating agent efficiency.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low | Incomplete dispersion or agglomeration. | Increase extrusion temperature (Zone 5-8) or screw speed (shear). Use a masterbatch.[2] |
| White Specs in Part | "Plate-out" or unmelted nucleator. | Check if processing temp < Nucleator |
| Inconsistent Impact | Mixed crystal forms ( | Optimize cooling rate. Slower cooling favors |
| Yellowing | Thermal degradation of nucleator. | Add antioxidant (B225) or reduce peak melt temperature. |
References
-
Gahleitner, M., et al. (2011). Nucleating Agents for Polypropylene: Structure, Mechanism, and Properties. International Polymer Processing. Link
-
Varga, J. (2002).[3] Supermolecular structure of isotactic polypropylene. Journal of Materials Science. Link
-
Blomenhofer, M., et al. (2005).[3] “Designer” Nucleating Agents for Polypropylene. Macromolecules. (Discusses bisamide/trisamide mechanisms). Link
-
Abraham, T., et al. (2016). Review of Beta-Nucleated Polypropylene: Preparation and Properties. Polymer Reviews. Link
-
Patent EP0057160B1 . Stabilizers and Nucleating Agents for Plastics. (Reference for bis-benzoyl derivatives). Link
Sources
Advanced Protocol: Synthesis and Composite Engineering of Bis-Amide Piperazine Nucleated Polymers
Abstract
This guide details the synthesis, integration, and characterization of bis-amide piperazine derivatives as high-performance functional additives in polymer composites. While widely recognized in medicinal chemistry as pharmacophores, bis-amide piperazines serve a critical role in materials science as supramolecular
Target Audience: Polymer Chemists, formulation scientists, and drug delivery engineers developing medical-grade packaging or structural composites.
Part 1: Synthesis of Bis-Amide Piperazine Additives
Rationale & Chemistry
The efficacy of a nucleating agent depends on its ability to dissolve in the polymer melt and recrystallize before the polymer matrix, providing a template for epitaxial growth. We will synthesize N,N'-bis(benzoyl)piperazine , a model aryl-amide additive known for thermal stability and strong self-assembly via
Reaction Scheme:
Synthesis Protocol
Safety: Work in a fume hood. Benzoyl chloride is lachrymatory.
Materials:
-
Piperazine (anhydrous, 99%)
-
Benzoyl Chloride (Reagent grade)
-
Triethylamine (TEA) (Acid scavenger)
-
Dichloromethane (DCM) (Solvent)
-
1M HCl and Saturated
Step-by-Step Methodology:
-
Solvation: Dissolve 8.6 g (0.1 mol) of anhydrous piperazine and 22.2 g (0.22 mol) of Triethylamine in 200 mL of dry DCM in a 500 mL round-bottom flask. Cool to 0°C using an ice bath.
-
Acylation: Dropwise add 31.0 g (0.22 mol) of Benzoyl Chloride dissolved in 50 mL DCM over 45 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (TEA·HCl) will form.
-
Work-up:
-
Filter off the TEA·HCl salt.
-
Wash the organic filtrate sequentially with: 1M HCl (
mL), Sat. ( mL), and Brine ( mL). -
Why: HCl removes unreacted amine; Carbonate removes unreacted acid chloride/acid.
-
-
Purification: Dry the organic layer over anhydrous
, filter, and rotary evaporate. Recrystallize the crude solid from Ethanol/DMF (9:1) to obtain needle-like crystals. -
Validation: Target Melting Point (
): ~190–195°C.
Part 2: Composite Preparation Strategies
The dispersion state of the additive dictates performance. We present two methods: Melt Compounding (Industrial Standard) and Solution Casting (Lab/Medical Screening).
Method A: Melt Compounding (Twin-Screw Extrusion)
Best for: Polypropylene (PP), Polyethylene (PE), Polyamides.
Protocol:
-
Masterbatch Preparation: To ensure homogeneity, prepare a 5 wt% masterbatch. Tumble mix the synthesized bis-amide piperazine powder with cryo-milled polymer powder.
-
Extrusion Profile: Use a co-rotating twin-screw extruder (
). -
Shear Control: Set screw speed to 200–300 RPM. High shear is necessary to disentangle the polymer but excessive shear can degrade the additive network.
-
Dilution: Let down the masterbatch with neat polymer to target concentrations (0.05%, 0.1%, 0.2% wt) during a secondary injection molding or extrusion step.
Method B: Solution Casting
Best for: PLA, PLGA, drug-eluting films.
Protocol:
-
Dissolve polymer (e.g., PLA) in Chloroform or DCM (10 wt%).
-
Separately dissolve the bis-amide additive in a co-solvent (e.g., small volume of DMF or HFIP) if it is insoluble in the primary solvent.
-
Mix solutions under ultrasonication (40 kHz, 30 mins) to prevent agglomeration.
-
Cast onto Teflon dishes and dry under vacuum at 60°C for 24 hours to remove residual solvent toxicity.
Part 3: Mechanism of Action
The bis-amide piperazine additive functions via a Self-Organization Mechanism . Upon cooling from the melt, the additive crystallizes before the polymer, forming a supramolecular nanofibrillar network via hydrogen bonding between amide groups. These fibrils present a lattice matching the polymer's crystal structure (epitaxy), inducing rapid crystallization (nucleation).
Visualization: Nucleation Pathway
Figure 1: Logical flow of supramolecular nucleation. The additive must dissolve completely in the melt to form the templating network upon cooling.
Part 4: Characterization Protocols
Differential Scanning Calorimetry (DSC)
Purpose: Determine Crystallization Temperature (
-
Protocol: Heat sample to 230°C (hold 5 min to erase history), cool at 10°C/min to 50°C.
-
Analysis:
-
Shift in
: A shift from ~110°C (Neat PP) to >125°C indicates effective nucleation. -
Double melting peaks during second heating often indicate
-crystal formation (melting at ~150°C) vs -crystal (melting at ~165°C).[3]
-
Wide-Angle X-Ray Diffraction (WAXD)
Purpose: Quantify the relative amount of Beta-crystals (
-
Key Peaks:
-
-form:
-
-form:
(The critical (300) plane reflection).[5]
-
-form:
-
Calculation:
-
Target:
represents high selectivity.
-
Data Summary Table
| Property | Neat Polypropylene | PP + 0.1% Bis-Amide Piperazine | Improvement Mechanism |
| 112°C | 128°C | Reduced nucleation free energy barrier. | |
| Impact Strength (Notched) | 3.5 kJ/m² | 12.0 kJ/m² | Formation of ductile |
| Haze (%) | 45% | 15% | Smaller spherulite size reduces light scattering. |
| < 0.05 | 0.85 - 0.92 | Selective polymorphic regulation. |
Part 5: Troubleshooting & Optimization
The "Fish-Eye" Problem
Symptom: Small white specks in the film/molded part. Cause: Incomplete dissolution of the additive in the melt. Fix:
-
Increase Extrusion Zone 2-3 temperature by 10°C.
-
Switch to a high-shear screw configuration.
-
Micronization: Jet-mill the additive powder to
before compounding.
Thermal Degradation (Yellowing)
Symptom: Composite turns yellow. Cause: Piperazine ring oxidation or amide hydrolysis at high temp. Fix: Add 0.1% Irganox 1010 (Antioxidant) and 0.1% Calcium Stearate (Acid scavenger) during masterbatching.
References
-
Synthesis of Piperazine Amides
-
Huang, J., et al. (2012).[6] "Practical Synthesis of Tosylpiperazines." Journal of Organic Chemistry.
-
-
Beta-Nucleation of Polypropylene
- Varga, J. (2002). "Beta-modification of isotactic polypropylene: preparation, structure, processing, properties, and application." Journal of Macromolecular Science, Part B.
-
Supramolecular Assembly Mechanisms
- Blomenhofer, M., et al. (2005). "“Designer” Nucleating Agents for Polypropylene." Macromolecules.
-
Characterization Standards
- ASTM D3418-21: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
Sources
- 1. Preparation and antibacterial properties of polypropylene composite with bisphenol A-type benzoxazine | springerprofessional.de [springerprofessional.de]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competing crystallization of α- and β-phase induced by β-nucleating agents in microdroplets of isotactic polypropylene - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00087C [pubs.rsc.org]
- 4. engineering.unt.edu [engineering.unt.edu]
- 5. Enhancing Crystallization and Toughness of Wood Flour/Polypropylene Composites via Matrix Crystalline Modification: A Comparative Study of Two β-Nucleating Agents [mdpi.com]
- 6. organic-chemistry.org [organic-chemistry.org]
Application Note: Dispersion Engineering for 1,4-Bis(4-tert-butylbenzoyl)piperazine in Polyolefin Matrices
Topic: Advanced Dispersion Protocols for 1,4-Bis(4-tert-butylbenzoyl)piperazine in Polyolefins Content Type: Application Note & Technical Guide Audience: Polymer Scientists, Material Engineers, and Formulation Chemists.
Executive Summary & Chemical Context
1,4-Bis(4-tert-butylbenzoyl)piperazine is a rigid, high-melting organic diamide derivative. In the context of polyolefins (Polypropylene - PP, Polyethylene - PE), molecules of this structural class function primarily as High-Performance Nucleating Agents or Clarifiers . They may also serve as intermediates for Hindered Amine Light Stabilizers (HALS).
The Challenge:
The efficacy of this additive is strictly governed by its surface area and dispersion quality. It possesses a high melting point (
-
"White Spots": Visible agglomerates acting as stress concentrators.
-
Loss of Haze/Clarity: Inefficient nucleation density.
-
Process Instability: Filter screen clogging during extrusion.
The Solution: This guide details a "Masterbatch-First" approach, utilizing high-shear compounding and surface energy modification to achieve sub-micron dispersion.
Mechanism of Action: Why Dispersion Equals Performance
To understand the protocol, one must understand the physics. This additive functions via Epitaxial Growth .
-
Dissolution/Recrystallization: Ideally, the additive dissolves in the polymer melt or is finely dispersed as nano-crystals.
-
Template Formation: As the polymer cools, the additive crystallizes first (at a higher temperature than the polymer).
-
Lattice Matching: The polymer chains adsorb onto the additive's crystal surface, which acts as a template for rapid crystal growth.
Critical Failure Mode: If the additive remains as large agglomerates (
Visualization: The Dispersion Cascade
Figure 1: The logical progression from raw powder to active nucleating species. Note the risk of re-agglomeration if surface stabilization is skipped.
Pre-Processing Protocols: Surface Modification
Direct addition of the neat powder into a final part (via injection molding) is strongly discouraged . The following protocol prepares a "Pre-mix" for Masterbatch compounding.
Protocol A: High-Speed Surface Coating
Objective: Coat the polar additive particles with a non-polar compatibilizer to prevent re-agglomeration and improve wetting by the polymer melt.
Materials:
-
Active: 1,4-Bis(4-tert-butylbenzoyl)piperazine.
-
Dispersant/Binder: Zinc Stearate (ZnSt) or Calcium Stearate (CaSt).
-
Carrier Resin: PP Homopolymer powder (high MFI preferred for better wetting).
Step-by-Step Methodology:
-
Equipment Setup: Use a High-Speed Mixer (Henschel type).
-
Loading: Load the PP powder carrier first.
-
Binder Addition: Add 0.1% - 0.2% liquid binder (e.g., mineral oil) or meltable wax to "tackify" the resin surface. Mix at Low Speed (500 RPM) for 2 minutes.
-
Active Addition: Add the piperazine derivative and the metal stearate (ratio 1:1 or 1:0.5 Active:Stearate).
-
High-Intensity Mixing:
-
Ramp to High Speed (1500-2000 RPM) .
-
Mix until temperature reaches 60-70°C (frictional heat). This softens the stearates, coating the active particles.
-
-
Discharge: Cool the blend in a cooling mixer to prevent caking.
Why this works: The stearate tails provide a hydrophobic shell around the polar amide, reducing the interfacial tension between the additive and the polyolefin melt.
Core Processing Protocol: Masterbatch Compounding
Objective: Create a 2% - 5% concentrate (Masterbatch) to ensure perfect distribution in the final product.
Protocol B: Twin-Screw Extrusion Parameters
Equipment: Co-rotating Twin-Screw Extruder (TSE) with L/D ratio
Screw Configuration Strategy:
-
Zone 1-2 (Feeding): Deep flighted conveying elements.
-
Zone 3-4 (Melting): Kneading blocks (KB) with neutral stagger (90°) to melt the polymer without degrading the additive.
-
Zone 5-6 (Dispersive Mixing): CRITICAL. Use wide kneading blocks (KB 45° reverse) to generate high shear. This breaks down the agglomerates.
-
Zone 7-8 (Distributive Mixing): Gear elements or toothed mixing elements to distribute the broken particles spatially.
Temperature Profile (Standard PP Homopolymer):
| Zone | Temperature (°C) | Function |
| Feed Throat | 40 (Water Cooled) | Prevent bridging |
| Zone 1 | 170 | Initial softening |
| Zone 2-3 | 190 - 200 | Melting |
| Zone 4-6 | 210 - 230 | Dispersion Zone |
| Die | 220 | Stable flow |
Note: Do not exceed 250°C unless necessary. While the additive melts higher, we rely on shear stress (mechanical force) rather than temperature (thermal force) to disperse it. Melting the additive can sometimes lead to uncontrolled recrystallization upon cooling.
Visualization: Extrusion Workflow
Figure 2: The Masterbatch production line. The internal screw design (dashed box) is the determining factor for success.
Validation & Quality Control
How do you know if the dispersion was successful?
Method 1: Hot Stage Microscopy (Qualitative)
-
Protocol: Place a thin slice of the masterbatch on a microscope slide. Heat to 200°C (melt the PP).
-
Observation: Look for "black specks" or agglomerates.
-
Pass Criteria: No particles
visible in the melt.
Method 2: Differential Scanning Calorimetry (DSC) (Quantitative)
-
Protocol: Heat sample to 230°C, hold for 5 min, cool at 10°C/min.
-
Metric: Measure the Crystallization Peak Temperature (
). -
Logic: A well-dispersed nucleating agent will shift the
of PP from ~110°C (virgin) to 125°C - 130°C . -
Failure: If
is low (<118°C) despite adding the agent, dispersion is poor (active surface area is low).
Method 3: Haze Measurement (ASTM D1003)
-
Protocol: Injection mold 1mm plaques.
-
Target: Haze should drop significantly (e.g., from 40% to <15%) if the additive is acting as a clarifier.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| White Spots in Part | Agglomeration / Poor Wetting | Increase dispersant (ZnSt) level; Switch to higher shear screw elements. |
| Filter Blocking | Large Particles | Check raw material particle size (D50). If D50 > 20µm, micronization (jet milling) is required before compounding. |
| Yellowing | Thermal Degradation | Reduce extrusion temperature; Add antioxidant (AO 1010/168) to protect the polymer. |
| Low Stiffness/Tc | Poor Dispersion | The additive is not "seeding" the crystal growth. Increase L/D ratio or residence time. |
References
Evaluation of 1,4-Bis(4-tert-butylbenzoyl)piperazine as a UV light stabilizer
Application Note: Evaluation of 1,4-Bis(4-tert-butylbenzoyl)piperazine as a UV Light Stabilizer
Executive Summary
This technical guide outlines the standardized protocols for evaluating 1,4-Bis(4-tert-butylbenzoyl)piperazine (BBBP) as a candidate UV light stabilizer for polymer matrices and coating formulations. While traditional stabilizers (Benzotriazoles, HALS) have well-defined mechanisms, piperazine-bis-amides represent a class of "donor-acceptor" molecules that may function via UV screening (absorption) or excited-state quenching .
This document provides a rigorous, self-validating workflow to determine:
-
Photophysical Efficacy: Does the molecule absorb relevant UV wavelengths (290–400 nm)?
-
Intrinsic Photostability: Does the stabilizer itself degrade under irradiation?
-
Matrix Stabilization: Does the additive retard the photo-oxidation of the host polymer (e.g., Polypropylene, PVC)?
Chemical Identity & Theoretical Mechanism
Compound: 1,4-Bis(4-tert-butylbenzoyl)piperazine CAS: 76746-06-8 (Generic/Analogous structure reference) Molecular Formula: C₂₆H₃₄N₂O₂ Structure: A piperazine ring diamide substituted with two p-tert-butylbenzoyl groups.
Mechanism of Action (Hypothesis)
Unlike Hindered Amine Light Stabilizers (HALS) which actively scavenge radicals via a regenerative nitroxyl cycle, BBBP is structurally a UV Absorber (UVA) with potential quenching properties .
-
Chromophore: The p-tert-butylbenzoyl moiety acts as the primary UV absorbing unit.
-
Resonance: The amide linkage (
) allows for charge transfer absorption bands. -
Steric Bulk: The tert-butyl groups increase solubility in non-polar matrices (polyolefins) and prevent migration/blooming.
Figure 1: Proposed mechanism of energy dissipation for BBBP. The molecule absorbs UV energy and dissipates it as heat, preventing direct excitation of the polymer matrix.
Protocol 1: Material Characterization & Optical Profiling
Before compounding, the intrinsic optical properties must be defined to assess if the molecule covers the UVA (320-400 nm) or UVB (290-320 nm) range.
Objective: Determine Molar Extinction Coefficient (
Materials:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Spectroscopic Grade). Note: Ethanol may be used if solubility permits, but amides are often more soluble in chlorinated solvents.
-
Instrument: UV-Vis Spectrophotometer (Double beam, Quartz cuvettes).
Step-by-Step:
-
Stock Solution: Prepare a
M solution of BBBP in DCM.-
Calculation: MW ≈ 406.56 g/mol . Weigh 4.07 mg into 100 mL volumetric flask.
-
-
Baseline Correction: Run a blank scan with pure DCM.
-
Spectral Scan: Scan from 200 nm to 600 nm.
-
Dilution Series: Prepare dilutions (
, ) to verify Beer-Lambert Law linearity. -
Data Analysis:
-
Identify
(likely ~240-280 nm). -
Calculate
at using . -
Critical Check: If absorbance at >300 nm is negligible (
), the molecule is not a UVA absorber and acts solely as a UVB screener or requires a secondary stabilizer.
-
Table 1: Target Optical Specifications
| Parameter | Target Range | Relevance |
|---|
|
Protocol 2: Thermal Stability & Processing Suitability
Since this additive will likely be melt-blended into plastics (PP, PE, PET), it must withstand processing temperatures (200°C–280°C).
Method: Thermogravimetric Analysis (TGA).
-
Ramp: 10°C/min from 25°C to 600°C under Nitrogen (
). -
Thresholds:
-
(Temp at 5% weight loss): Must be
for engineering plastics. -
If
, the material is unsuitable for extrusion.
-
(Temp at 5% weight loss): Must be
Protocol 3: Accelerated Weathering (ASTM G154)
This is the core validation step. We will compare a control polymer film against one doped with BBBP.
Matrix: Polypropylene (PP) Homopolymer (MFI ~12). Formulations:
-
Control: Pure PP.
-
Test A: PP + 0.2 wt% BBBP.
-
Test B: PP + 0.5 wt% BBBP.
-
Reference: PP + 0.2 wt% Tinuvin 328 (Industry Benchmark).
Processing:
-
Compounding: Twin-screw extruder at 190°C.
-
Film Casting: Compression mold into 100
thick films.
Exposure Conditions (ASTM G154 Cycle 1):
-
Lamp: UVA-340 (Simulates sunlight in the critical short-wave region).
-
Irradiance: 0.89 W/m² @ 340 nm.
-
Cycle: 8 hours UV @ 60°C / 4 hours Condensation @ 50°C.
-
Duration: 1000 hours (Interim pulls at 250, 500, 750 hours).
Evaluation Metrics:
-
Carbonyl Index (FTIR):
-
Measure FTIR spectrum.
-
Track the growth of the carbonyl peak (
). -
Formula:
(where is a stable peak, e.g., C-H bend at 1460 ).
-
-
Yellowing Index (YI): Measure using a Colorimeter (ASTM E313).
-
Tensile Strength Retention: % Retention of elongation at break.
Figure 2: Experimental workflow for the validation of BBBP in polymer matrices.
Protocol 4: HPLC Quantification & Migration Study
To ensure the stabilizer remains in the polymer and does not leach out (a safety and efficacy requirement), a migration test is required.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (80:20 v/v) Isocratic.
-
Detection: UV @
(determined in Protocol 1). -
Injection Vol: 10 µL.
Migration Test:
-
Immerse 1g of cured film in Simulants (Ethanol 10% for aqueous foods, Isooctane for fatty foods).
-
Incubate at 40°C for 10 days.
-
Analyze the supernatant via HPLC to quantify leached BBBP.
References
-
ASTM International. (2023). ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. West Conshohocken, PA. Link
-
SpecialChem. (2025). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. Link
-
BenchChem. (2025). Structure and Properties of Piperazine Derivatives. Link
-
National Institutes of Health (NIH). (2023). 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine Spectral Data. PubChem.[3][4][5] Link
- Gijsman, P. (2008). Review on the mechanism of action of HALS and UV-absorbers.
Sources
Application Note: FTIR Characterization of Tertiary Amide Bonds in 1,4-Bis(4-tert-butylbenzoyl)piperazine
Executive Summary
The structural verification of rigid molecular scaffolds is a critical quality control step in drug development and materials science. 1,4-Bis(4-tert-butylbenzoyl)piperazine is a symmetrically bis-acylated molecule featuring a central aliphatic piperazine ring flanked by two bulky 4-tert-butylbenzoyl groups.
This application note provides an in-depth mechanistic guide to characterizing this molecule using Fourier-Transform Infrared (FTIR) spectroscopy. Unlike primary or secondary amides, the tertiary amide bonds in functionalized piperazines present unique vibrational signatures due to the complete absence of N-H protons and the resulting alterations in hydrogen bonding networks. By understanding the causality behind these spectral shifts, researchers can utilize this protocol as a self-validating system for structural confirmation and purity analysis.
Mechanistic Background & Vibrational Causality
To interpret the FTIR spectrum of 1,4-Bis(4-tert-butylbenzoyl)piperazine accurately, one must understand the physical chemistry governing its vibrational modes.
The Tertiary Amide Phenomenon
When piperazine is fully acylated at the N1 and N4 positions, it forms two tertiary amide linkages. The lone pair of electrons on each piperazine nitrogen atom delocalizes into the adjacent carbonyl
Because tertiary amides lack an N-H bond, they cannot act as hydrogen bond donors. This fundamental structural feature dictates three major causal shifts in the FTIR spectrum:
-
Absence of the Amide A Band: The traditional N-H stretching vibration (typically found between 3300–3500 cm⁻¹ in secondary amides) is completely eliminated[2].
-
Shift of the Amide I Band: Without the strong intermolecular hydrogen bonding typical of secondary amides, the C=O stretching frequency (Amide I) is altered. In piperazine-based tertiary amides, this band typically manifests between 1630 cm⁻¹ and 1661 cm⁻¹, depending on the solid-state packing and aromatic conjugation[2][3].
-
Loss of the Amide II Band: The Amide II band in secondary amides is a coupled mode primarily driven by N-H in-plane bending. In tertiary amides, this band vanishes, replaced instead by an enhanced C-N stretching mode typically observed in the 1400–1450 cm⁻¹ region.
Figure 1: Vibrational causality and spectral shifts induced by tertiary amide formation.
Quantitative Data Presentation
The following table summarizes the diagnostic vibrational modes for 1,4-Bis(4-tert-butylbenzoyl)piperazine. This serves as the reference standard for spectral validation.
| Wavenumber Region (cm⁻¹) | Vibrational Mode | Functional Group | Diagnostic Significance |
| 3300 – 3500 | Absent | N-H Stretch | Critical: Proves complete bis-acylation; no unreacted amine. |
| 2850 – 2960 | C-H Stretch (sym/asym) | Aliphatic (Piperazine, t-butyl) | Confirms the presence of saturated carbon networks. |
| 1630 – 1650 | C=O Stretch (Amide I) | Tertiary Amide | Primary indicator of the benzoylpiperazine core. |
| 1600, 1500 | C=C Stretch | Aromatic Ring | Confirms the presence of the benzoyl aromatic moieties. |
| 1400 – 1450 | C-N Stretch | Tertiary Amide | Replaces the traditional Amide II band. |
| 1360 & 1390 | C-H Bend (Umbrella) | tert-Butyl Group | The "gem-dimethyl split" uniquely identifies the t-butyl group. |
Experimental Protocol: ATR-FTIR Analysis
To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water presents a broad O-H stretch around 3300 cm⁻¹, which can falsely mask the diagnostic absence of the N-H stretch required to validate this molecule.
Step-by-Step Methodology
Step 1: Instrument Preparation & Background Calibration
-
Ensure the ATR crystal (Diamond or ZnSe) is thoroughly cleaned using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
-
Configure the spectrometer parameters:
-
Resolution: 4 cm⁻¹
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Number of Scans: 64 (to ensure a high signal-to-noise ratio).
-
-
Acquire a background spectrum of the ambient air. Causality note: This digitally subtracts atmospheric H₂O and CO₂ interference from the final spectrum.
Step 2: Sample Application
-
Transfer approximately 2–5 mg of finely powdered 1,4-Bis(4-tert-butylbenzoyl)piperazine directly onto the center of the ATR crystal.
-
Lower the pressure anvil until the clutch clicks, applying standardized, uniform pressure. Causality note: Consistent pressure ensures intimate contact between the solid crystal lattice and the ATR element, maximizing the evanescent wave penetration depth and signal intensity.
Step 3: Data Acquisition & Processing
-
Initiate the sample scan.
-
Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth of the infrared beam.
-
Apply a baseline correction to normalize scattering effects caused by the solid powder.
Figure 2: Standardized ATR-FTIR operational workflow for benzoylpiperazine characterization.
The Self-Validating System (Purity & Structural Integrity)
A robust analytical protocol must be self-validating. The FTIR spectrum of 1,4-Bis(4-tert-butylbenzoyl)piperazine inherently acts as a pass/fail quality control gate for its own synthesis:
-
Validation of Complete Reaction (The 3300 cm⁻¹ Gate): If the synthesis from piperazine and 4-tert-butylbenzoyl chloride is incomplete, mono-acylated piperazine (a secondary amine) or unreacted piperazine will remain. The appearance of any peak in the 3300–3500 cm⁻¹ region immediately flags the sample as impure[2]. A flat baseline in this region validates the bis-tertiary amide structure.
-
Validation of the Substituent (The 1360/1390 cm⁻¹ Split): The tert-butyl group features three methyl groups attached to a quaternary carbon. The symmetric bending of these methyl groups undergoes vibrational coupling, splitting into a highly characteristic doublet at ~1360 cm⁻¹ and ~1390 cm⁻¹. If this doublet is absent, the molecule lacks the tert-butyl moiety, indicating a reagent error.
-
Conformational Validation: Due to the restricted rotation of the partial amide double bond, benzoylpiperazines often exist in a mixture of syn and anti conformers[1][4]. In high-resolution solid-state FTIR, this can occasionally manifest as a subtle shoulder or splitting on the Amide I band (~1640 cm⁻¹).
References
- FT-IR spectra of (a) SWC4 þ RO and (b) NF270 NF membranes at different...
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - ResearchG
- Preparation of Thin-Film Composite Nanofiltration Membranes Doped with N- and Cl-Functionalized Graphene Oxide for Water Desalin
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,4-Bis(4-tert-butylbenzoyl)piperazine Synthesis
Welcome to the Technical Support Center for the synthesis of 1,4-Bis(4-tert-butylbenzoyl)piperazine. This resource is designed for drug development professionals and synthetic chemists experiencing yield limitations, incomplete conversions, or isolation issues during the bis-acylation of piperazine scaffolds.
Below, you will find a mechanistic breakdown of the reaction, a targeted troubleshooting guide, self-validating experimental protocols, and a comprehensive FAQ section.
Reaction Pathway & Kinetic Bottlenecks
The synthesis of 1,4-dibenzoylpiperazine derivatives relies on the nucleophilic acyl substitution of piperazine with an excess of an acyl chloride[1]. While the first acylation is rapid, the second acylation is kinetically hindered, often causing reactions to stall at the mono-acylated intermediate[2].
Fig 1. Reaction pathway for 1,4-Bis(4-tert-butylbenzoyl)piperazine synthesis.
Troubleshooting Guide: Yield Optimization
Q: Why is my reaction stalling at the mono-acylated intermediate, resulting in yields below 50%? Causality: The first acylation converts one of piperazine's strongly nucleophilic secondary amines into an amide. This newly formed amide group is electron-withdrawing, which inductively pulls electron density away from the remaining secondary amine, significantly reducing its nucleophilicity[2]. Furthermore, the bulky tert-butylphenyl group introduces severe steric hindrance. Solution: To overcome the activation energy barrier for the second acylation, you must increase the electrophile stoichiometry to at least 2.5 equivalents and elevate the reaction temperature (e.g., refluxing in THF or Acetonitrile)[3]. Standard room-temperature conditions will almost always stall.
Q: Why am I observing poor conversion alongside high levels of 4-tert-butylbenzoic acid? Causality: If you are using standard aqueous Schotten-Baumann conditions (e.g., Water/DCM with NaOH), hydroxide ions from the aqueous phase are competing with the piperazine nitrogen for the electrophilic carbonyl carbon of the acid chloride[2]. This hydrolysis destroys your reagent, lowering the effective stoichiometry and starving the reaction. Solution: Transition to an anhydrous system using an organic base (e.g., DIPEA) in dry solvents. If a biphasic system is mandatory for scale-up, add the acid chloride dropwise at 0 °C to suppress the hydrolysis rate.
Q: Why does my reaction mixture solidify or stir poorly shortly after adding the acid chloride? Causality: 1,4-Bis(4-tert-butylbenzoyl)piperazine is highly lipophilic and rigid, making it prone to premature crystallization. Additionally, if Triethylamine (TEA) is used as the base in Dichloromethane (DCM), the resulting triethylammonium chloride byproduct forms a thick precipitate[1]. This combined precipitation physically traps unreacted starting materials in a solid matrix, halting the reaction. Solution: Use a mixed solvent system (e.g., THF/DCM 1:1) to increase product solubility. Substitute TEA with Diisopropylethylamine (DIPEA); diisopropylethylammonium chloride is significantly more soluble in organic solvents, maintaining a homogeneous mixture.
Quantitative Condition Matrix
The table below summarizes how different reaction parameters impact the final yield of 1,4-Bis(4-tert-butylbenzoyl)piperazine.
| Reaction Condition | Solvent System | Base Used | Stoichiometry (Pip:AcCl) | Temp (°C) | Expected Yield | Primary Limitation |
| Standard Biphasic | DCM / H₂O | NaOH (aq) | 1.0 : 2.0 | 0 to 25 | 45–55% | Reagent hydrolysis; Mono-acylation stalling |
| Optimized Biphasic | DCM / H₂O | K₂CO₃ (aq) | 1.0 : 2.5 | 0 to 25 | 70–75% | Product precipitation |
| Standard Anhydrous | DCM | TEA | 1.0 : 2.2 | 0 to 25 | 60–68% | HCl salt occlusion[4] |
| Optimized Anhydrous | THF / DCM | DIPEA | 1.0 : 2.5 | 65 (Reflux) | 88–95% | None (Optimal conversion)[3] |
Validated Experimental Protocols
Protocol A: Optimized Anhydrous Synthesis (Recommended for High Yield)
This protocol utilizes thermal activation and a homogeneous solvent system to force the difficult second acylation step.
-
Preparation: Dissolve anhydrous piperazine (1.0 eq, 10 mmol) and DIPEA (3.0 eq, 30 mmol) in 40 mL of anhydrous THF/DCM (1:1 v/v) in a round-bottom flask under an inert nitrogen atmosphere.
-
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve 4-tert-butylbenzoyl chloride (2.5 eq, 25 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes.
-
Self-Validation Check: The solution should remain mostly clear or slightly hazy. If heavy white smoke or immediate thick precipitation occurs, moisture has breached the system, causing rapid hydrolysis.
-
-
Thermal Activation: Remove the ice bath and heat the reaction to a gentle reflux (60–65 °C) for 12 hours.
-
Self-Validation Check (TLC): Elute an aliquot with 5% MeOH in DCM. The intermediate mono-acylated spot (
) must be completely absent, replaced by the di-acylated product ( ). If the mono-acylated spot persists, add 0.2 eq of acid chloride and continue refluxing.
-
-
Quench & Wash: Cool to room temperature. Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to destroy any excess acid chloride. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1M HCl (to remove unreacted base and trace mono-product) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure 1,4-Bis(4-tert-butylbenzoyl)piperazine.
Frequently Asked Questions (FAQs)
Q: Can I use piperazine hexahydrate instead of anhydrous piperazine? A: You can only use the hexahydrate salt in biphasic Schotten-Baumann conditions. If you attempt to use piperazine hexahydrate in the anhydrous protocol, the water of hydration will rapidly hydrolyze the 4-tert-butylbenzoyl chloride into 4-tert-butylbenzoic acid, severely depressing your yield.
Q: My isolated product is contaminated with 4-tert-butylbenzoic acid. How do I remove it? A: This acid is the hydrolysis byproduct of your starting material. It can be easily removed during the aqueous workup. Ensure you wash the organic layer thoroughly with a strong aqueous base (like 1M NaOH or saturated Na₂CO₃). This converts the carboxylic acid into its highly water-soluble sodium salt, partitioning it into the aqueous waste layer.
Q: My TLC shows three distinct spots. How do I identify them? A: In a standard 5% MeOH/DCM solvent system, the components separate based on polarity[2]:
-
Bottom Spot (
): Unreacted piperazine (often appears streaky due to strong silica interactions). -
Middle Spot (
): The mono-acylated intermediate. -
Top Spot (
): Your highly lipophilic target, 1,4-Bis(4-tert-butylbenzoyl)piperazine.
References
-
Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis. Available at:[Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at:[Link]
Sources
Technical Support Center: Overcoming NMR Solubility and Resolution Issues for Bis-Benzoyl Piperazines
Welcome to the Technical Support Center. This guide provides actionable, scientifically grounded troubleshooting protocols for researchers struggling with the solubility and NMR characterization of highly rigid, symmetrical bis-benzoyl piperazine derivatives.
Mechanistic Overview: The Root of the Problem
Before attempting to fix a poorly resolved NMR spectrum, it is critical to understand the physical chemistry of your analyte. Bis-benzoyl piperazines are notoriously difficult to characterize via NMR due to two primary factors:
-
High Lattice Energy &
Stacking: Bis-benzoyl piperazines possess two aromatic rings that can engage in strong intermolecular stacking. Coupled with the highly symmetrical piperazine core, these molecules pack efficiently into crystal lattices. This makes them thermodynamically resistant to dissolution in non-polar solvents like CDCl . -
Rotameric Signal Broadening: Tertiary amides, such as 1-acylpiperazines, exhibit restricted rotation around the N–C(O) partial double bond[1]. At room temperature, this restricted rotation leads to the coexistence of multiple conformers (e.g., syn/anti, syn/syn, anti/anti). On the NMR timescale, this slow interconversion results in severe signal broadening or the appearance of multiple distinct peaks for a single chemically equivalent proton, which is frequently misdiagnosed as sample impurity or poor shimming[1].
Diagnostic Workflow
Use the following decision matrix to determine the correct analytical path for your specific sample.
Diagnostic workflow for resolving bis-benzoyl piperazine NMR solubility and rotamer issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: My sample forms a cloudy suspension in CDCl
Q: Even when fully dissolved in DMSO-d
Q: Can I use co-solvents or acidic additives like TFA-d to improve solubility?
A: Adding a drop of trifluoroacetic acid-d (TFA-d) is a common trick for basic amines, but it is ineffective for bis-benzoyl piperazines. The nitrogen atoms in these molecules are part of amide bonds, rendering them non-basic and resistant to protonation. Instead, use a mixed solvent system (e.g., CDCl
Solvent Selection Guide for Rigid Amides
When standard CDCl
| Solvent | Boiling Point | Polarity Index | VT-NMR Suitability | Mechanistic Advantage |
| CDCl | 61 °C | 4.1 | Poor (Max ~50 °C) | Standard baseline, but fails to disrupt strong |
| DMSO-d | 189 °C | 7.2 | Excellent (Up to 130 °C) | Strong H-bond acceptor; excellent for high-temp VT-NMR to resolve rotamers. |
| Pyridine-d | 115 °C | 5.3 | Good (Up to 90 °C) | Competitive aromaticity breaks up intermolecular |
| TCE-d | 146 °C | 6.0 | Excellent (Up to 120 °C) | High boiling point enables extreme VT-NMR for amides with very high rotational barriers[3]. |
Standard Operating Procedure: VT-NMR for Piperazine Amides
Objective: To achieve complete dissolution and resolve rotameric broadening by acquiring NMR spectra above the coalescence temperature (
Step 1: Sample Preparation
-
Weigh 5-10 mg of the bis-benzoyl piperazine into a standard 5 mm NMR tube.
-
Add 0.6 mL of a high-boiling solvent (DMSO-d
or TCE-d ). -
Cap the tube securely. Critical Note: If using TCE-d
at temperatures >100 °C, use a pressure-rated NMR tube or seal the tube under vacuum to prevent solvent boiling and evaporation[3].
Step 2: Pre-Heating and Homogenization
-
Place the NMR tube in a laboratory heating block set to 80 °C for 10 minutes.
-
Visually inspect the tube. The cloudy suspension must transition to a completely clear liquid. If particulates remain, sonicate the heated tube for 2 minutes.
Step 3: Instrument Setup
-
Insert the sample into the NMR spectrometer using a ceramic spinner . Do NOT use standard POM/plastic spinners for VT-NMR above 50 °C, as they will warp and potentially damage the probe.
-
Establish a stable lock and shim the magnet at room temperature.
Step 4: Gradual Heating Protocol
-
Increase the probe temperature in 10 °C increments.
-
Allow the sample to equilibrate for 5 minutes at each new temperature step. This ensures thermal homogeneity and prevents convection currents, which can severely distort peak shapes.
-
Re-shim the Z1 and Z2 gradients at each temperature step, as the solvent's density and magnetic susceptibility will change with heat.
Step 5: Acquisition and Coalescence Monitoring
-
Acquire a quick
H NMR spectrum at each interval. -
Monitor the broad aliphatic piperazine signals (typically between 3.0 - 4.0 ppm).
-
Stop heating once the broad multiplets coalesce into sharp, distinct singlets or well-defined splitting patterns. For most bis-benzoyl piperazines,
is reached between 70 °C and 95 °C[1].
Step 6: Safe Cool-Down
-
After acquisition, gradually step the temperature down to 25 °C before ejecting the sample to prevent thermal shock to the NMR probe and the glass tube.
References
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL:[Link]
-
A Small Change in Structure, a Big Change in Flexibility Source: MDPI URL:[Link]
-
Which is the suitable NMR solvent for compound that does not dissolve in DMSO-d6 and CDCl3? Source: ResearchGate URL:[Link]
Sources
Optimizing dispersion of piperazine additives in polymer matrix to prevent agglomeration
Topic: Optimizing Dispersion of Piperazine Additives (PAPP) in Polymer Matrices
Doc ID: TS-PIP-2024-05 | Version: 2.1 | Status: Active
Welcome to the Advanced Materials Application Center
From: Dr. Aris Thorne, Senior Application Scientist To: Polymer Formulation Teams & Process Engineers
You are likely reading this because your piperazine-based flame retardants (specifically Piperazine Pyrophosphate or PAPP) are failing to disperse. You are seeing white specks in your extrudate, inconsistent LOI (Limiting Oxygen Index) results, or a sudden drop in impact strength.
The Hard Truth: Piperazine additives are chemically stubborn. They are highly polar, crystalline solids that possess a strong thermodynamic drive to self-associate via hydrogen bonding rather than interact with your hydrophobic polymer matrix (PP, PE, Epoxy). If you treat them like a standard filler (e.g., Calcium Carbonate), they will agglomerate.
This guide moves beyond basic mixing instructions. We will engineer the interface between the additive and the matrix.
Module 1: The Thermodynamics of Agglomeration
Before fixing the process, we must understand the enemy. Agglomeration is not just "bad mixing"; it is a thermodynamic inevitability if surface energies are mismatched.
The Mechanism
PAPP particles have high surface energy (
-
Nature's Rule: Systems seek to minimize total free energy.
-
The Result: To minimize the high-energy interface with the polymer, PAPP particles cluster together, reducing their exposed surface area. This forms "hard agglomerates" that shear forces alone cannot break.
Visualizing the Interaction
Figure 1: The thermodynamic pathway. Without the green "Coupling" intervention, the red and blue pathways inevitably lead to agglomeration.
Module 2: Surface Modification Protocol (The "How")
You cannot rely on mechanical shear alone. You must chemically modify the PAPP surface. The industry standard is Silane Coupling Agents (e.g., KH-560/GLYMO for epoxy or KH-550/APTES for polyamides).
Protocol: Silane Grafting on Piperazine Pyrophosphate
Target Outcome: Create a hydrophobic shell around the PAPP crystal.
| Step | Action | Technical Rationale |
| 1. Hydrolysis | Mix Silane (2-3 wt% of PAPP mass) in Ethanol/Water (95:5 ratio). Adjust pH to 4-5 with Acetic Acid. Stir for 15-30 mins. | Activation: Silane alkoxy groups must hydrolyze into silanols (-Si-OH) to react with the PAPP surface. |
| 2. Slurry | Add PAPP powder to the solution.[1] High-speed stir (1000-1500 rpm) for 60 mins at 60°C. | Adsorption: The silanol groups hydrogen bond with the P-OH or N-H groups on the PAPP surface. |
| 3. Condensation | Filter the slurry. Dry in a vacuum oven at 80-100°C for 4-6 hours. | Covalent Bonding: Heat drives the condensation reaction (releasing water), locking the silane onto the PAPP surface permanently. |
| 4. Sifting | Pass dried powder through a 200-mesh sieve. | De-lumping: Removes any "soft agglomerates" formed during the drying process. |
Critical Check: If your dried powder feels "sticky" or forms hard cakes, your silane dosage was too high, leading to self-polymerization of the silane. Reduce dosage by 0.5%.
Module 3: Processing Parameters (Melt Blending)
Even with modified particles, incorrect extrusion settings can force re-agglomeration.
The "Shear-Heat" Trade-off
-
High Shear: Good for breaking particles apart.[2]
-
High Heat: Bad for PAPP (degradation starts >280°C) and bad for viscosity (too low viscosity reduces shear stress).
Optimized Extrusion Profile (Twin Screw):
-
Feed Zone (Cooler): Keep temperatures lower (e.g., 180°C for PP). High viscosity here generates the shear stress needed to disperse the powder early.
-
Mixing Zone (High Shear): Use kneading blocks (
offset) to induce dispersive mixing. -
Metering Zone (Hotter): Raise temperature slightly to facilitate flow, but do not exceed the degradation threshold of the coupling agent.
Troubleshooting Center (FAQs)
Q1: I see visible white spots in my final composite. Is this moisture?
Diagnosis: Likely agglomeration , not moisture. However, moisture causes agglomeration.
-
The Test: Run a TGA (Thermogravimetric Analysis) on your raw PAPP. If weight loss occurs <150°C, your filler is wet.
-
The Fix: PAPP is hygroscopic. You must dry it at 100°C for 4 hours immediately before compounding. Wet PAPP particles stick together via capillary forces that extruders cannot break.
Q2: My impact strength dropped significantly after adding PAPP.
Diagnosis: Stress concentration points caused by poor interfacial adhesion.
-
The Fix: This confirms your coupling agent is ineffective or absent.
-
If you didn't use a coupling agent: Start with the Protocol in Module 2.
-
If you did: Check the Silane type . For Polypropylene, use a Vinyl or Amino silane. For Epoxy, use a Glycidyl (Epoxy) silane. Mismatched chemistry acts as a defect, not a bridge.
-
Q3: Can I just add the silane directly into the extruder (In-situ)?
Answer: Yes, but with caveats.
-
Pros: Cheaper, faster.
-
Cons: Lower efficiency. The residence time in an extruder (1-2 mins) is often insufficient for the hydrolysis-condensation reaction.
-
Adjustment: If doing in-situ, you must use a liquid carrier (like mineral oil) to coat the pellets/powder first, and ensure your screw design has aggressive mixing elements early in the barrel.
Interactive Troubleshooting Workflow
Use this logic flow to diagnose your current dispersion failure.
Figure 2: Diagnostic logic for identifying the root cause of agglomeration.
References
-
Wang, M., et al. (2026). Surface-Modified Piperazine Pyrophosphate: Migration Resistance and High-Efficiency Flame Retardancy in Polypropylene.[3] Polymer Degradation and Stability.[3][4]
-
SinoSil. Application of Silane Coupling Agent in Surface Modification. Technical Guide.
-
Pegoretti, A. (2013). Filler aggregation as a reinforcement mechanism in polymer nanocomposites.[5] Elsevier / University of Trento.
-
Frontiers in Materials. (2023). Thermal performance of thermoplastic polyurethane composites with microencapsulated piperazine pyrophosphate.
Sources
- 1. Frontiers | Thermal performance of thermoplastic polyurethane composites with microencapsulated piperazine pyrophosphate [frontiersin.org]
- 2. Mechanism of Mixing - Fillers for Polymer Applications [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 5. pegoretti.dii.unitn.it [pegoretti.dii.unitn.it]
Technical Support Center: Mitigating Yellowing in Polymers Containing 1,4-Bis(4-tert-butylbenzoyl)piperazine
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering yellowing issues in polymers that incorporate 1,4-Bis(4-tert-butylbenzoyl)piperazine. This document provides a comprehensive troubleshooting guide in a question-and-answer format, alongside frequently asked questions, to address specific challenges encountered during experimental work. The recommendations provided herein are grounded in established principles of polymer science and are designed to ensure the scientific integrity and reproducibility of your results.
Troubleshooting Guide: Diagnosis and Resolution of Polymer Yellowing
This section is structured to help you identify the potential root cause of yellowing in your specific application and to provide actionable solutions.
Question 1: We are observing significant yellowing in our polymer formulation containing 1,4-Bis(4-tert-butylbenzoyl)piperazine after exposure to ambient light in the lab. What is the likely cause and how can we prevent this?
Answer:
The observed yellowing is most likely due to a process called photo-oxidation . The 1,4-Bis(4-tert-butylbenzoyl)piperazine molecule contains two key structural features that make it and the surrounding polymer susceptible to degradation by ultraviolet (UV) light:
-
Aromatic Ketone (Benzoyl) Groups: These groups can absorb UV radiation, leading to the formation of highly reactive free radicals. These radicals can then initiate a chain reaction of degradation within the polymer matrix.[1][2]
-
Tertiary Amine (Piperazine) Groups: While the piperazine ring itself is relatively stable, the presence of amine functionalities can sometimes contribute to discoloration, especially in the presence of other reactive species generated during photo-oxidation.
This degradation process results in the formation of chromophores , which are chemical groups that absorb light in the visible spectrum, causing the material to appear yellow.[1][3]
Immediate Corrective Actions:
-
Minimize Light Exposure: Store polymer samples and formulations in dark or amber-colored containers to protect them from ambient lab light.
-
Use UV-Filtering Films: If transparency is required during experiments, consider using UV-filtering films on windows or light sources.
Long-Term Prevention Strategy: Incorporation of a Light Stabilizer Package
To prevent photo-oxidation, the addition of a light stabilizer package to your polymer formulation is highly recommended. An effective strategy involves the synergistic combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS).[4][5][6][7][8]
-
UV Absorbers (UVAs): These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[7][8] For systems containing aromatic ketones, benzotriazole or benzophenone-type UVAs are often effective.
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient stabilizers that do not absorb UV radiation but act as radical scavengers. They interrupt the chain reaction of degradation initiated by free radicals.[5][6][7] A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[5][6]
Question 2: Our polymer containing 1,4-Bis(4-tert-butylbenzoyl)piperazine shows yellowing after melt processing at elevated temperatures, even before significant light exposure. What could be causing this?
Answer:
This phenomenon is indicative of thermal-oxidative degradation . At elevated processing temperatures, the polymer and the additive can react with oxygen, leading to the formation of chromophoric species. The degradation process is often initiated by the formation of free radicals due to heat.[9][10]
Key Contributing Factors:
-
Processing Temperature: Higher temperatures accelerate the rate of oxidation and degradation.[10]
-
Oxygen Availability: The presence of oxygen during processing is a critical factor.
-
Residence Time: Longer exposure to high temperatures in the processing equipment can exacerbate the issue.
Troubleshooting and Prevention:
-
Optimize Processing Conditions:
-
Lower the Temperature: If possible, reduce the melt processing temperature to the lower end of the recommended range for your polymer.
-
Minimize Residence Time: Increase the processing speed to reduce the time the polymer spends at elevated temperatures.
-
Use a Nitrogen Purge: Processing under an inert nitrogen atmosphere can significantly reduce oxidation by minimizing oxygen exposure.
-
-
Incorporate an Antioxidant Package: To protect the polymer during processing and its service life, a combination of primary and secondary antioxidants is recommended.[11][12]
-
Primary Antioxidants (Radical Scavengers): These antioxidants, such as hindered phenols, donate a hydrogen atom to reactive radicals, neutralizing them and terminating the degradation chain reaction.[11][13]
-
Secondary Antioxidants (Peroxide Decomposers): These antioxidants, typically phosphites or thioesters, decompose hydroperoxides, which are unstable intermediates that can break down to form more radicals.[11]
-
dot
Caption: Workflow for evaluating the efficacy of stabilizer packages.
References
- Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (n.d.).
- The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025, October 10). 3V Sigma USA.
- Light Stabilizers and UV Absorbers. (n.d.). Tintoll.
- How do UV Stabilizers Protect Polymers from UV light Degrad
- How Light Stabilizers Protect Polymers from UV Degrad
- Investigation on the Thermo-Oxidative Degradation of Polyethylene, Poly(vinyl chloride), and Polystyrene Using NiPIm1.5 and NiPIm2 Nanocomposites. (2021, October 28). PMC.
- Photodegradation | Polymer Chemistry Class Notes. (2025, August 15). Fiveable.
- Why Do Polymer Materials Turn Yellow? (2025, September 23). Testex.
- Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. (n.d.). ScienceDirect.
- SI Group Additives for Packaging Plastics, Product Article. (n.d.). ChemPoint.com.
- Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. (2021, August 25). MDPI.
- Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals.
- Thermal-Oxidative Stability and Degradation of Polymers | Request PDF. (n.d.).
- Polymer Additives Master Catalog: all products
- Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation | Request PDF. (n.d.).
- US4857596A - Polymer bound antioxidant stabilizers. (n.d.).
- Overall Introduction of Polymer Antioxidant. (n.d.). Baoxu Chemical.
- INTRODUCTION TO POLYMER ADDITIVES AND STABILIZ
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2024, February 1). MDPI.
- Transformation of Hindered Phenolic Antioxidants | Stabiliz
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2025, October 16).
- Photostabilisation mechanisms in polymers : A review. (n.d.).
- Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilis
- The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (n.d.). PMC.
- Photodegradation and photostabilization of polymers, especially polystyrene: review. (2013, August 23). CORE.
- Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. (2024, June 13). research.chalmers.se.
- Perspectives on yellowing in the degradation of polymer materials: inter-relationship of structure, mechanisms and modes of stabilis
- Anti yellowing agents. (2020, January 13). Partners in Chemicals.
- Reversible post-exposure yellowing of weathered polymers. (2025, August 5).
- Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). PMC.
Sources
- 1. fiveable.me [fiveable.me]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3vsigmausa.com [3vsigmausa.com]
- 6. uvabsorber.com [uvabsorber.com]
- 7. schem.net [schem.net]
- 8. How Light Stabilizers Protect Polymers from UV Degradation | Everlight Chemical [everlight-uva.com]
- 9. Investigation on the Thermo-Oxidative Degradation of Polyethylene, Poly(vinyl chloride), and Polystyrene Using NiPIm1.5 and NiPIm2 Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 12. pqri.org [pqri.org]
- 13. partinchem.com [partinchem.com]
Technical Support Center: Troubleshooting Incomplete Acylation in Piperazine Derivative Synthesis
Welcome to our dedicated technical support guide for navigating the complexities of piperazine derivative synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. The following content, structured in a practical question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot and optimize your acylation reactions, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acylating piperazine?
The principal challenge in the acylation of piperazine lies in controlling the selectivity between mono-acylation and di-acylation. As a symmetric diamine, both nitrogen atoms on the piperazine ring are nucleophilic and can react with an acylating agent. This often results in a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted starting material, which can complicate downstream purification and significantly lower the yield of the target compound.[1]
Q2: What are the main strategies to achieve selective mono-acylation of piperazine?
There are several robust strategies to favor mono-acylation over di-acylation, each with its own advantages:
-
Protecting Groups: This is a highly reliable method that involves chemically "blocking" one of the piperazine nitrogens with a removable protecting group, most commonly the tert-butyloxycarbonyl (Boc) group.[2][3][4] The synthesis then proceeds in three stages: protection, acylation of the free secondary amine, and finally, deprotection to reveal the mono-acylated product.[1]
-
In Situ Mono-protonation: This is an efficient one-pot approach where piperazine is treated with one equivalent of an acid. The resulting mono-salt has one protonated nitrogen, which is significantly less nucleophilic, thereby directing the acylation to the non-protonated nitrogen.[1][4]
-
Stoichiometric Control: By using a significant excess of piperazine relative to the acylating agent (e.g., 3-5 equivalents or more), the statistical probability of the acylating agent reacting with an unreacted piperazine molecule is increased, thus favoring the mono-acylated product.[1]
-
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as stoichiometry, reaction time, and temperature. This high level of control can dramatically enhance the selectivity for mono-acylation.[1]
-
Alternative Acylating/Activating Agents: The use of sterically hindered activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or specific acylating agents such as phenyl esters can also promote mono-acylation.[1][5][6]
Q3: When should I choose a protecting group strategy versus a direct approach like mono-protonation?
The choice of strategy depends on several factors including the scale of your synthesis, the specific nature of your substrates, and the required final purity.
-
Protecting Group Strategy: This multi-step approach is often preferred during early-stage drug discovery and for complex molecules where achieving the highest possible selectivity is critical to avoid difficult purifications.[2][7] While it is a longer process, it provides excellent control and generally leads to cleaner reaction profiles.
-
Direct Approach (Mono-protonation or Stoichiometric Control): These methods are advantageous for their simplicity, reduced number of synthetic steps, and improved atom economy.[1] They are particularly well-suited for larger-scale syntheses where minimizing steps and production costs are important considerations. However, these methods may require more rigorous optimization to achieve high selectivity.
Troubleshooting Guide
Issue 1: Significant formation of the di-acylated byproduct.
This is the most common issue encountered. Here are the potential causes and how to address them:
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Increase the molar excess of piperazine to the acylating agent. A ratio of 3-5 equivalents of piperazine or even higher can statistically favor mono-acylation.[1] |
| Rapid Addition of Acylating Agent | Add the acylating agent (e.g., acyl chloride) dropwise and slowly to the piperazine solution.[1] This maintains a low concentration of the acylating agent, minimizing the chance of a second acylation on the already formed mono-acylated product. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C) to decrease the reaction rate and improve selectivity.[1] |
| Inadequate Deactivation of Second Nitrogen | If employing the mono-protonation strategy, ensure that precisely one equivalent of acid is used to form the piperazin-1-ium cation, which effectively "protects" one of the nitrogen atoms.[1] |
Issue 2: Low yield of the mono-acylated product.
Even with good selectivity, the overall yield can be disappointing. Here’s what to look for:
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Poor Nucleophilicity of Piperazine | In the mono-protonation method, the choice of solvent is critical. Solvents like methanol or acetic acid are commonly used.[4] Ensure the free base is sufficiently nucleophilic under your chosen conditions. The choice of base in other methods is also crucial. |
| Product Loss During Workup | The mono-acylated product can have some water solubility, especially in its protonated form. During the aqueous workup, ensure the aqueous layer is made sufficiently basic to deprotonate the product before extraction with an organic solvent. Multiple extractions may be necessary to recover all of the product. |
| Side Reactions | The presence of the second nitrogen in piperazine can sometimes lead to unexpected side reactions or inhibition of catalytic systems.[3][9] If you suspect side reactions, re-evaluate your reaction conditions, including the choice of catalyst and solvent. |
Experimental Protocols
Protocol 1: Mono-acylation via N-Boc Protection
This multi-step protocol is a widely used and reliable method for achieving high selectivity.[2][4][7]
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction mixture for 20-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent.
-
Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.[1]
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).
-
Cool the mixture to 0 °C.
-
Add the acylating agent (e.g., acyl chloride, 1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.[1]
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete.
-
Evaporate the solvent and excess acid.
-
Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.[1]
Protocol 2: Mono-acylation via In Situ Mono-protonation
This one-pot protocol offers a more direct route to the mono-acylated product.[1][4]
Step 1: Preparation of Piperazine Mono-salt Solution
-
In a reaction vessel, combine piperazine (0.05 mol) and piperazine dihydrochloride (0.05 mol) in water (20 mL). This creates a solution containing the piperazin-1-ium cation.
-
Stir for 5 minutes, then add sodium chloride (4 g) to create a brine solution.[1]
Step 2: Preparation of Acylating Agent (Example with CDI)
-
In a separate flask, add the carboxylic acid (0.01 mol) and 1,1'-Carbonyldiimidazole (CDI) (0.012 mol).
-
Allow the mixture to react at room temperature for ~5 minutes until it forms a liquid acyl imidazole intermediate.[1]
Step 3: Acylation Reaction
-
Add the brine solution containing the piperazine mono-salt to the flask containing the activated acyl imidazole.
-
Stir the reaction mixture vigorously for 30 minutes at room temperature.[1]
Step 4: Workup and Purification
-
Wash the aqueous layer with ethyl acetate to remove any di-acylated byproduct.
-
Make the aqueous layer basic by adding a saturated solution of NaOH.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify the mono-acylated piperazine product by column chromatography or recrystallization.[1]
Visualizations
Caption: A troubleshooting decision tree for incomplete piperazine acylation.
Caption: Comparison of protecting group vs. direct mono-protonation strategies.
References
- Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem.
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]
-
Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. | Request PDF - ResearchGate. Available at: [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
Technical Support Center: Minimizing Blooming and Migration of Piperazine Additives in Plastic Films
Welcome to the technical support center dedicated to addressing the challenges of blooming and migration of piperazine-based additives in plastic films. This guide is designed for researchers, scientists, and drug development professionals who encounter these phenomena during their experimental work. Here, we delve into the underlying scientific principles, offer practical troubleshooting strategies, and provide detailed experimental protocols to help you achieve stable and high-performance films.
Section 1: Understanding the Core Problem: The "Why" Behind Blooming and Migration
Additive blooming is the process where additives migrate from the bulk of the polymer to its surface, often forming a visible deposit such as a haze, oily film, or crystalline powder.[1][2][3] This phenomenon is a physical manifestation of the system striving for a state of thermodynamic equilibrium.[4]
The migration of piperazine additives is primarily governed by two key factors: solubility and diffusivity .
-
Solubility Limit: When a piperazine additive is incorporated into a polymer matrix above its solubility limit at a given temperature, the excess, incompatible additive will be expelled from the polymer matrix.[1] This is often the root cause of blooming, especially when an additive is soluble at high processing temperatures but becomes supersaturated as the polymer cools.
-
Diffusion: The ability of the piperazine additive molecules to move within the polymer matrix is its diffusivity. This is influenced by the molecule's size, the polymer's morphology (amorphous vs. crystalline regions), and the processing and environmental conditions.[3][5]
The following diagram illustrates the fundamental mechanism of additive blooming:
Caption: Fundamental mechanism of additive blooming.
Section 2: Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during experiments with piperazine additives in plastic films.
Q1: I'm observing a hazy or white powder on the surface of my film after a short period. What is the likely cause?
A1: This is a classic presentation of additive blooming.[2] The most probable cause is that the concentration of your piperazine additive exceeds its solubility in the polymer matrix at room temperature.[1] During processing, the higher temperature allows for a greater amount of the additive to dissolve, but as the film cools, the polymer becomes supersaturated, and the excess additive is forced to the surface.
Q2: My film initially appeared clear, but blooming occurred after exposure to slightly elevated temperatures during storage. Why?
A2: Temperature fluctuations are a significant trigger for additive migration.[2] Increased temperatures provide the necessary energy for the piperazine molecules to become more mobile within the polymer matrix, accelerating their diffusion to the surface.[4] Even if the initial concentration was near the solubility limit, a temperature increase can be enough to initiate blooming.
Q3: I'm using a blend of additives, including a piperazine derivative, and I'm seeing more blooming than when I use the piperazine additive alone. What could be happening?
A3: Incompatibility between different additives can promote migration and blooming.[2] The presence of other additives can alter the overall solubility parameters of the polymer matrix, potentially reducing the solubility of the piperazine derivative and causing it to bloom. It's also possible that one of the other additives is the one blooming, or that a combination of additives is migrating to the surface.
Q4: How does the type of polymer I'm using affect the migration of my piperazine additive?
A4: The polymer matrix plays a crucial role. Key factors include:
-
Polarity: Piperazine and its derivatives are generally polar molecules. If you are using a non-polar polymer like polyethylene or polypropylene, the compatibility will be inherently low, increasing the likelihood of blooming.
-
Crystallinity: Crystalline regions in a polymer are dense and ordered, which can hinder the diffusion of additives.[5][6] Additives tend to be more soluble and mobile in the amorphous regions. Therefore, a polymer with higher crystallinity can sometimes reduce migration.[7]
Q5: Can my processing conditions be the source of the problem?
A5: Absolutely. High processing temperatures and excessive shear forces during extrusion can exacerbate additive migration.[2] These conditions can lead to a non-uniform dispersion of the additive, creating localized areas of high concentration that are more prone to blooming.
Section 3: FAQs: Quick Reference for Experiment Planning
Q: What are the first steps I should take to minimize piperazine additive blooming?
A:
-
Reduce the Concentration: The most straightforward approach is to lower the concentration of the piperazine additive to below its solubility limit in the polymer at the intended use temperature.[1]
-
Select a Higher Molecular Weight Additive: Larger molecules have lower diffusion rates.[1] If available, consider a higher molecular weight version of your piperazine additive.
-
Optimize Processing Parameters: Fine-tune your extrusion or molding parameters, such as temperature and screw speed, to minimize shear and ensure a homogenous dispersion of the additive.[2]
Q: Are there any "anti-blooming" additives I can use?
A: While there aren't universal "anti-blooming" agents, you can sometimes use compatibilizers. These are substances that improve the interaction between the polar piperazine additive and a non-polar polymer matrix. Additionally, selecting additives that are encapsulated or have low migratory tendencies can be an effective strategy.[2]
Q: How can I predict the compatibility of my piperazine additive with a polymer?
A: A useful tool for predicting compatibility is the Hansen Solubility Parameters (HSP).[1] By comparing the HSP values of your piperazine additive and the polymer, you can get a quantitative measure of their likely compatibility. A smaller difference in HSP values suggests better compatibility.
Q: What analytical techniques can I use to confirm that the surface residue is indeed my piperazine additive?
A: Several surface-sensitive analytical techniques can be employed:
-
FTIR Spectroscopy (with ATR accessory): This can identify the chemical functional groups present on the surface and confirm if they match your piperazine additive.[1][8]
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the surface.[1]
-
Scanning Electron Microscopy (SEM): Can visualize the morphology of the bloomed material on the surface.[1]
-
Atomic Force Microscopy (AFM): Can provide high-resolution topographical images of the surface.[1]
The following workflow outlines a systematic approach to troubleshooting blooming issues:
Caption: A systematic workflow for troubleshooting additive blooming.
Section 4: Experimental Protocols
Protocol 1: Surface Analysis of Bloomed Film using FTIR-ATR
Objective: To identify the chemical nature of the surface residue on a plastic film.
Materials:
-
Bloomed plastic film sample
-
Control (non-bloomed) plastic film sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Lint-free wipes and isopropanol
Procedure:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum.
-
Place the control (non-bloomed) film sample onto the ATR crystal, ensuring good contact.
-
Acquire the spectrum of the control film.
-
Carefully place the bloomed section of the test film onto the ATR crystal.
-
Acquire the spectrum of the bloomed film.
-
Compare the spectrum of the bloomed film to the control. New peaks present in the bloomed sample's spectrum correspond to the surface contaminant.
-
Compare these unique peaks to a reference spectrum of your piperazine additive to confirm its identity.
Protocol 2: Accelerated Aging Test for Blooming Potential
Objective: To assess the likelihood of a formulation to exhibit blooming under elevated temperature conditions.
Materials:
-
Test film samples
-
Control film samples
-
Forced-air convection oven
-
Glass slides
Procedure:
-
Cut identical dimensions of your test and control film samples.
-
Visually inspect and document the initial surface appearance of all samples.
-
Place the film samples on clean glass slides to prevent adhesion to the oven rack.
-
Place the slides in the convection oven at a moderately elevated temperature (e.g., 40-60°C). The exact temperature should be chosen based on the polymer's heat deflection temperature and the intended application's storage conditions.
-
Remove the samples at predetermined time intervals (e.g., 24, 48, 96 hours).
-
Allow the samples to cool to room temperature.
-
Visually inspect the samples for any signs of haze, oiliness, or crystal formation and document the observations.
-
For a more quantitative assessment, perform contact angle measurements at each time point. A decrease in surface energy (increase in contact angle for water) can indicate the migration of additives to the surface.[4]
Section 5: Data Summary
The following table summarizes the key factors influencing the blooming and migration of piperazine additives and the recommended strategies for mitigation.
| Influencing Factor | Effect on Blooming/Migration | Mitigation Strategy |
| Additive Concentration | Higher concentration increases the likelihood of blooming.[1] | Reduce concentration to below the solubility limit. |
| Molecular Weight | Lower molecular weight additives diffuse more readily.[1] | Use higher molecular weight or polymeric additives.[9] |
| Polymer Compatibility | Poor compatibility (mismatched solubility parameters) leads to phase separation and blooming.[1] | Select a more compatible polymer or use a compatibilizer. |
| Temperature | Higher temperatures increase diffusion rates.[2][4] | Optimize processing temperatures and control storage conditions. |
| Humidity | High humidity can accelerate the migration of some additives.[2] | Control the humidity of the storage environment. |
| Polymer Crystallinity | Higher crystallinity can reduce the diffusion pathways for additives.[5][6] | Consider using a grade of polymer with higher crystallinity. |
References
-
SILIKE. (2024, June 7). How to Minimize Additive Blooming and Migration in Flexible Packaging. Available at: [Link]
-
King, R. (2022, January 11). It's not springtime, but plastics are in bloom. Heritagebites. Available at: [Link]
-
Brighton Science. (2025, December 23). How to Control Additive Blooming in Polymer Films. Available at: [Link]
- Dole, P., et al. (2017, July 19). Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field. Journal of Applied Polymer Science.
- Petrovics, N., et al. (2022).
-
Petrovics, N., et al. (2022, October 15). Effect of Crystallinity on the Migration of Plastic Additives from Polylactic Acid-Based Food Contact Plastics. SSRN. Available at: [Link]
-
PMC. (n.d.). Sustainable Micro and Nano Additives for Controlling the Migration of a Biobased Plasticizer from PLA-Based Flexible Films. Available at: [Link]
-
Dover Chemical Corporation. (2025, September 8). What Is Migration? | Inside Packaging. Available at: [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. News - How to Minimize Additive Blooming and Migration in Flexible Packaging [siliketech.com]
- 3. heritagebites.org [heritagebites.org]
- 4. brighton-science.com [brighton-science.com]
- 5. pt.bme.hu [pt.bme.hu]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Sustainable Micro and Nano Additives for Controlling the Migration of a Biobased Plasticizer from PLA-Based Flexible Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New EU Rules on Food-Contact Plastics: Updated Safety and Quality Control Requirements - Italian Food News [italianfoodnews.com]
- 9. What Is Migration? | Inside Packaging — Dover Chemical Corporation [doverchem.com]
Purification of 1,4-Bis(4-tert-butylbenzoyl)piperazine from mono-substituted byproducts
The following technical guide is structured as a Tier 3 Support Response from the Chemical Process Development Unit. It addresses the purification of 1,4-Bis(4-tert-butylbenzoyl)piperazine (Target) from its mono-substituted byproduct (Impurity).[1]
Subject: Purification Protocol for 1,4-Bis(4-tert-butylbenzoyl)piperazine Assigned Specialist: Senior Application Scientist, Process Chemistry Status: Open Urgency: High
Core Issue Analysis
User Problem: Difficulty separating the target bis-amide product from the mono-amide impurity. Root Cause: The synthesis (likely Schotten-Baumann or acylation) often yields a mixture where the second acylation step is incomplete.[1] The "Hook" (Chemical Logic):
-
Target (Bis-product): A neutral tertiary amide. It has no basic nitrogen .[1]
-
Impurity (Mono-product): Contains a secondary amine (piperazine ring).[1][2] It is basic (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Strategic Solution: We utilize this "Basicity Switch." By washing the organic phase with dilute acid, we can protonate the mono-substituted impurity, forcing it into the aqueous phase as a salt, while the neutral target remains in the organic phase.[1]
Primary Resolution: Liquid-Liquid Extraction (The "Acid Wash")
Recommended as the first-line purification method due to high efficiency and scalability.[1]
Methodology
-
Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Chloroform .[1]
-
Scientist's Note: Avoid Ethyl Acetate if your product has low solubility; chlorinated solvents are superior for bis-benzamides.[1]
-
-
The Acid Cut: Wash the organic layer with 1.0 M HCl (3x volumes).[1]
-
Neutralization: Wash the organic layer with Saturated
(to remove trace acid).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Drying: Dry over
, filter, and concentrate.
Workflow Visualization
The following diagram illustrates the phase-separation logic.
Caption: Figure 1.[1][4][5] Chemo-selective purification workflow utilizing the basicity of the mono-substituted impurity.
Secondary Resolution: Recrystallization
Use this for "polishing" the product to >99.5% purity after the acid wash.[1]
The tert-butyl groups significantly increase lipophilicity, making the compound soluble in hot non-polar solvents but insoluble when cold.[1]
Solvent Selection Matrix
| Solvent System | Temperature Profile | Suitability | Notes |
| Ethanol (Abs.) | Reflux | High | Most common. Bis-amides often crystallize as needles upon cooling.[1] |
| DMF / Water | 100°C | Medium | Good for very insoluble batches. Dissolve in hot DMF, add water until turbid, cool. |
| Toluene | Reflux | High | Excellent for removing non-polar impurities. |
| Acetone | Reflux | Low | Often too soluble; yield loss is high. |
Step-by-Step Protocol
-
Place the semi-pure solid in a flask with a stir bar.
-
Add Ethanol and heat to reflux (78°C).
-
Add solvent dropwise until the solid just dissolves.[1]
-
Crucial Step: If color persists, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
Remove from heat and allow to cool slowly to Room Temperature (RT).
-
Cool further in an ice bath (0°C) for 1 hour.
-
Filter the crystals and wash with cold ethanol.
Troubleshooting & FAQs
Q1: My product turned into an oil during recrystallization ("Oiling Out"). What happened?
Diagnosis: The solvent system was likely too polar, or the concentration was too high, causing the hydrophobic tert-butyl product to phase-separate as a liquid rather than crystallize.[1] Resolution: Re-dissolve the oil by heating.[1] Add a "seed crystal" if available.[1] If not, add a small amount of a more non-polar co-solvent (e.g., Hexane) to the hot ethanol solution to encourage lattice formation over oil formation.[1]
Q2: The acid wash formed a stubborn emulsion.
Diagnosis: The tert-butyl groups act like surfactants when protonated species are present.[1] Resolution:
-
Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.[1]
-
Filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.[1]
Q3: Can I use Silica Chromatography?
Answer: Yes, but it is resource-intensive.[1]
-
Stationary Phase: Silica Gel (60 Å).[1]
-
Mobile Phase: DCM : Methanol (98:2 to 95:5).[1]
-
Tip: You must add 0.1% Triethylamine (TEA) to the mobile phase if you did not perform the acid wash.[1] Without TEA, the mono-amine impurity will streak and contaminate the bis-product.[1]
Advanced Characterization Logic
To confirm the success of your purification, look for these specific NMR signals:
Caption: Figure 2. Rapid NMR diagnostic logic. The bis-product shows symmetry in the piperazine ring protons.[1]
References
-
Schotten-Baumann Reaction Principles
-
Amide Purification via Acid Wash
-
Piperazine Basicity & pKa Data
-
Crystallography of Bis-Benzoyl Piperazines
Sources
- 1. uregina.ca [uregina.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. 1,4-Bis(4-tert-butylbenzyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Bulky Bis-Benzoyl Piperazines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the synthesis of sterically hindered bis-benzoyl piperazines. The inherent challenge in these syntheses lies in overcoming the steric bulk of both the piperazine ring and the benzoyl groups, which can significantly impede reaction rates and lower yields.[1][2][3] This resource offers a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to navigate these complexities effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the synthesis of bulky bis-benzoyl piperazines.
Q1: What is the primary challenge in synthesizing bulky bis-benzoyl piperazines?
A1: The principal difficulty is steric hindrance.[1][2][3] The bulky substituents on both the piperazine ring and the benzoyl chloride (or carboxylic acid) physically obstruct the approach of the nucleophilic piperazine nitrogen to the electrophilic carbonyl carbon. This steric clash slows down the reaction rate, often leading to incomplete reactions and the formation of mono-acylated byproducts as the major product.[4]
Q2: Why do standard acylation methods, like the Schotten-Baumann reaction, often fail or give low yields for this type of synthesis?
A2: The traditional Schotten-Baumann reaction, which involves reacting an amine with an acid chloride in the presence of an aqueous base, can be inefficient for sterically hindered substrates.[5][6] The bulky groups can shield the reaction centers, and the biphasic nature of the reaction may not provide sufficient energy to overcome the activation barrier for the second acylation.[7][8][9] Furthermore, hydrolysis of the acyl chloride in the aqueous phase can compete with the desired amidation.[7][8][9]
Q3: What are the most effective classes of coupling reagents for overcoming steric hindrance in these reactions?
A3: For sterically demanding couplings, it is often necessary to move beyond standard reagents like DCC or EDC/HOBt.[10] More potent activating agents are required. The most effective alternatives generally fall into these categories:
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for sterically demanding couplings.[10][11]
-
Aminium/Uronium Salts: This class includes well-known reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU.[10][11][12][] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[10][11]
Q4: Can microwave-assisted synthesis be beneficial for these reactions?
A4: Yes, microwave irradiation can be a powerful tool for overcoming the high activation energy associated with sterically hindered reactions.[14][15][16] The rapid and efficient heating provided by microwaves can significantly reduce reaction times and improve yields for the synthesis of bulky amides.[14][15][16]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of bulky bis-benzoyl piperazines.
Issue 1: Low to No Yield of the Desired Bis-Benzoyl Piperazine
This is the most common and frustrating issue, often indicating that the reaction conditions are not sufficiently forcing to overcome the steric barriers.
Decision-Making Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Potential Cause 1.1: Insufficiently Reactive Acylating Agent or Inappropriate Coupling Reagent
-
Explanation: Standard acylating agents like benzoyl chloride might not be electrophilic enough to react with the sterically hindered piperazine. Similarly, common coupling reagents like DCC or EDC may not form a sufficiently activated ester intermediate.[1][17]
-
Troubleshooting Steps:
-
Switch to a More Reactive Acylating Agent: If using a carboxylic acid, convert it to the corresponding acyl chloride using oxalyl chloride or thionyl chloride.[5][] Acyl chlorides are generally more reactive than the parent carboxylic acid.[][18]
-
Employ a High-Activity Coupling Reagent: For carboxylic acid couplings, utilize a more potent coupling reagent. A comparison of commonly used reagents is provided in the table below.
-
| Coupling Reagent | Class | Typical Yield for Hindered Couplings | Key Advantages |
| DCC/EDC + HOBt | Carbodiimide | Low to Moderate | Cost-effective, common. |
| HATU | Aminium/Uronium Salt | Good to Excellent | High reactivity, suppresses racemization.[10][11] |
| PyAOP | Phosphonium Salt | Good to Excellent | Highly effective for N-methyl amino acids and other hindered systems.[10][11] |
| COMU | Aminium/Uronium Salt | Good to Excellent | Safer alternative to HOBt/HOAt-based reagents.[12] |
Potential Cause 1.2: Suboptimal Reaction Conditions (Temperature, Solvent, Base)
-
Explanation: Sterically hindered reactions often require more forcing conditions to proceed at a reasonable rate. The choice of solvent and base is also critical for ensuring the solubility of reactants and preventing side reactions.[19]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Forcing conditions, such as refluxing in a high-boiling solvent like toluene or xylene, may be necessary.
-
Optimize Solvent Choice: Ensure all reactants are fully soluble in the chosen solvent. Aprotic polar solvents like DMF or NMP are often good choices.[10]
-
Select an Appropriate Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to avoid competition with the piperazine nucleophile.[10]
-
Issue 2: Predominant Formation of the Mono-Acylated Product
This outcome indicates that the first acylation is occurring, but the second is significantly hindered.
Reaction Pathway Diagram
Caption: Reaction pathway showing the two acylation steps.
-
Explanation: After the first benzoyl group is attached, the steric bulk around the remaining secondary amine of the piperazine ring increases substantially. This makes the second acylation step kinetically much slower than the first.
-
Troubleshooting Steps:
-
Increase Stoichiometry of the Acylating Agent: Use a larger excess of the benzoyl chloride or activated carboxylic acid (e.g., 2.5-3.0 equivalents).
-
Extended Reaction Times and Higher Temperatures: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) at an elevated temperature to provide sufficient energy and time for the second acylation to occur.
-
Stepwise Synthesis: Consider a stepwise approach. Isolate and purify the mono-acylated intermediate first. Then, subject this intermediate to a second acylation reaction under more forcing conditions.
-
Issue 3: Formation of Significant Byproducts
The presence of multiple unexpected products can complicate purification and indicates that side reactions are competing with the desired bis-acylation.
-
Potential Byproducts and Causes:
-
Unreacted Starting Materials: Indicates incomplete reaction (see Issue 1).
-
Hydrolysis Products (Benzoic Acid): Occurs if water is present, especially when using reactive acyl chlorides. Ensure all glassware is dry and use anhydrous solvents.
-
Guanidinylation of Piperazine: Can occur when using aminium/uronium salt coupling reagents like HATU in excess.[10] Use the coupling reagent in slight excess (e.g., 1.1-1.2 equivalents per acylation).
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and use anhydrous solvents, especially when working with acyl chlorides.
-
Optimize Reagent Stoichiometry: Carefully control the stoichiometry of all reagents, particularly the coupling reagent, to minimize side reactions.
-
Purification Strategy: If byproduct formation is unavoidable, develop a robust purification strategy. Column chromatography on silica gel is often effective.
-
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 1: HATU-Mediated Bis-Acylation of a Sterically Hindered Piperazine
This protocol is suitable for coupling bulky benzoic acids to a hindered piperazine derivative.
Materials:
-
Sterically hindered piperazine (1.0 eq)
-
Bulky benzoic acid (2.2 eq)
-
HATU (2.4 eq)
-
DIPEA (4.0-5.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the bulky benzoic acid (2.2 eq) in anhydrous DMF, add HATU (2.4 eq) and DIPEA (4.0-5.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the sterically hindered piperazine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Temperature Acylation with Benzoyl Chloride
This protocol is a more forceful approach suitable for less reactive, sterically hindered piperazines.
Materials:
-
Sterically hindered piperazine (1.0 eq)
-
Bulky benzoyl chloride (2.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous toluene
Procedure:
-
Dissolve the sterically hindered piperazine (1.0 eq) and DIPEA (3.0 eq) in anhydrous toluene.
-
Add the bulky benzoyl chloride (2.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. References
-
Vertex AI Search, query: "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC", accessed on 2024-03-07.
-
Vertex AI Search, query: "Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps", accessed on 2024-03-07.
-
Vertex AI Search, query: "Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem", accessed on 2024-03-07.
-
Vertex AI Search, query: "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem", accessed on 2024-03-07.
-
Vertex AI Search, query: "Coupling Reagents - AAPPTEC - Peptides", accessed on 2024-03-07.
-
Vertex AI Search, query: "The Synthesis of Sterically Hindered Amides - CHIMIA", accessed on 2024-03-07.
-
Vertex AI Search, query: "Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - PMC", accessed on 2024-03-07.
-
Vertex AI Search, query: "Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines - Benchchem", accessed on 2024-03-07.
-
Vertex AI Search, query: "Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies", accessed on 2024-03-07.
-
Vertex AI Search, query: "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions", accessed on 2024-03-07.
-
Vertex AI Search, query: "Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem", accessed on 2024-03-07.
-
Vertex AI Search, query: "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences", accessed on 2024-03-07.
-
Vertex AI Search, query: "The Synthesis of Sterically Hindered Amides - ResearchGate", accessed on 2024-03-07.
-
Vertex AI Search, query: "Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology", accessed on 2024-03-07.
-
Vertex AI Search, query: "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed", accessed on 2024-03-07.
-
Vertex AI Search, query: "Multi-objective Bayesian optimisation using q-Noisy Expected Hypervolume Improvement (qNEHVI) for Schotten-Baumann reaction - ChemRxiv", accessed on 2024-03-07.
-
Vertex AI Search, query: "Substituted amide synthesis by amidation - Organic Chemistry Portal", accessed on 2024-03-07.
-
Vertex AI Search, query: "Peptide Coupling Reagents Guide - MilliporeSigma", accessed on 2024-03-07.
-
Vertex AI Search, query: "Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction - RSC Publishing", accessed on 2024-03-07.
-
Vertex AI Search, query: "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions", accessed on 2024-03-07.
-
Vertex AI Search, query: "Schotten-Baumann Reaction - Organic Chemistry Portal", accessed on 2024-03-07.
-
Vertex AI Search, query: "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI", accessed on 2024-03-07.
-
Vertex AI Search, query: "Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem", accessed on 2024-03-07.
-
Vertex AI Search, query: "Opportunities and challenges for direct C–H functionalization of piperazines", accessed on 2024-03-07.
-
Vertex AI Search, query: "Reaction Chemistry & Engineering - University of Cambridge", accessed on 2024-03-07.
-
Vertex AI Search, query: "Microwave-assisted direct amidation of thioesters: a green approach - Organic & Biomolecular Chemistry (RSC Publishing)", accessed on 2024-03-07.
-
Vertex AI Search, query: "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids | SciTechnol", accessed on 2024-03-07.
-
Vertex AI Search, query: "The synthesis of sterically hindered amides - PubMed", accessed on 2024-03-07.
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nvpublicationhouse.com [nvpublicationhouse.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. repository.cam.ac.uk [repository.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 14. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scitechnol.com [scitechnol.com]
- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 18. hepatochem.com [hepatochem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Structural Validation & Comparative NMR Profiling of 1,4-Bis(4-tert-butylbenzoyl)piperazine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Symmetry Paradox
In the development of nucleating agents and pharmaceutical intermediates, 1,4-Bis(4-tert-butylbenzoyl)piperazine represents a classic structural paradox in NMR spectroscopy. While the molecule is chemically symmetric, its room-temperature NMR spectrum often appears "messy" or broad, leading inexperienced chemists to incorrectly assume the presence of polymeric impurities or incomplete reactions.
This guide provides a definitive technical workflow to validate this structure. Unlike standard small-molecule analysis, validating this compound requires understanding amide bond restricted rotation . We will compare the target molecule against its mono-substituted precursor and demonstrate how to differentiate "dynamic rotamers" from actual impurities.
Core Structural Logic
-
Target: Symmetric Bis-amide.
-
Precursor (Impurity): Asymmetric Mono-amide (Secondary amine present).
-
Key Challenge: The partial double-bond character of the N-C=O bond creates rotational barriers (
), resulting in broad signals at 25°C.
Synthesis & Impurity Landscape
To validate the product, one must first characterize the potential failure modes. The synthesis typically involves the Schotten-Baumann reaction or direct acylation of piperazine.[1]
Figure 1: Stepwise acylation pathway. The critical validation step is distinguishing the asymmetric Mono-intermediate from the symmetric Bis-product.
Comparative Analysis: Product vs. Precursor
The most reliable validation method is a direct comparison of spectral features between the mono-substituted precursor and the final bis-substituted product.
Table 1: Critical NMR Differentiators ( NMR, CDCl )
| Feature | Mono-Substituted (Impurity) | Bis-Substituted (Target) | Validation Logic |
| Symmetry | Asymmetric | Symmetric | Target should show simplified aromatic region (AA'BB'). |
| Amine Proton | Present (~1.6 - 2.0 ppm) | Absent | Any broad singlet < 2.5 ppm suggests incomplete reaction. |
| Piperazine Ring | Two distinct sets of peaks (N-CH | One broad "hump" or split set (due to rotamers). | Disappearance of the upfield N-CH |
| Integration | Ratio of t-Butyl (9H) to Aromatic (4H) is 2.25:1. | Ratio of t-Butyl (18H) to Aromatic (8H) is 2.25:1. | Integration remains constant, but symmetry simplifies the count. |
The "Rotamer" Validation Protocol
The most common error in validating this compound is misinterpreting the piperazine ring protons (3.4 – 3.8 ppm) as impurities because they appear as broad, shapeless mounds at room temperature.
The Solution: Variable Temperature (VT) NMR. By heating the sample, you overcome the rotational energy barrier of the amide bond, forcing the coalescence of rotamer peaks into a sharp singlet.
Experimental Workflow
-
Solvent Selection: Use DMSO-d
instead of CDCl .-
Reason: DMSO allows heating up to 100°C (CDCl
boils at 61°C).
-
-
Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d
. -
Acquisition 1 (25°C): Run standard proton scan.
-
Expectation: Broad/split peaks in the 3.3–3.7 ppm region.
-
-
Acquisition 2 (80°C): Heat probe to 353 K. Allow 10 mins for equilibration. Shim at temperature.
-
Expectation: The broad piperazine peaks will coalesce into a sharp singlet.
-
Figure 2: Variable Temperature (VT) validation logic. Coalescence at high temperature confirms the broad peaks are dynamic rotamers, not impurities.
Detailed Spectral Assignment
Below is the validated assignment for 1,4-Bis(4-tert-butylbenzoyl)piperazine.
H NMR (400 MHz, DMSO-d , 80°C)
Note: Data reported at High Temperature to show the coalesced "ideal" spectrum.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.31 | Singlet | 18H | t-Butyl (-C(CH | Diagnostic anchor. Sharp singlet confirms t-butyl integrity. |
| 3.60 | Singlet (Sharp) | 8H | Piperazine (-CH | Only appears as a singlet at >70°C. At 25°C, this is a broad hump ~3.4-3.8 ppm. |
| 7.48 | Doublet ( | 4H | Aromatic (meta to C=O) | Part of AA'BB' system. |
| 7.36 | Doublet ( | 4H | Aromatic (ortho to C=O) | Part of AA'BB' system. |
C NMR (100 MHz, CDCl , 25°C)
Note: Carbon signals may also show broadening, but are usually distinct enough at RT.
| Shift ( | Assignment | Notes |
| 170.5 | C=O (Carbonyl) | Amide carbonyl. |
| 153.2 | C -Ar (para) | Quaternary carbon attached to t-Butyl. |
| 132.5 | C -Ar (ipso) | Quaternary carbon attached to Carbonyl. |
| 127.0 | CH -Ar | Aromatic signal. |
| 125.5 | CH -Ar | Aromatic signal.[3] |
| 42.0 - 48.0 | Piperazine CH | Critical: Often appears as two broad peaks or multiple signals due to slow rotation (syn/anti conformers). |
| 34.9 | C -(CH | Quaternary t-Butyl carbon. |
| 31.3 | -C(CH | Methyl carbons of t-Butyl. |
Technical Summary for Publication
When reporting this data in a certificate of analysis (CoA) or publication, use the following phrasing to address the conformational isomerism:
"The
H NMR spectrum exhibits broad resonances for the piperazine methylene protons at ambient temperature (298 K), consistent with restricted rotation around the tertiary amide bonds. High-temperature NMR (353 K, DMSO-d) confirms the structural integrity, showing coalescence of the piperazine signal into a singlet at 3.60 ppm."
References
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
-
Ledneczki, I., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Comparative study of light stabilizing effects of piperazine vs. benzophenone derivatives
As formulation scientists and drug development professionals, we constantly face the challenge of mitigating photo-oxidative degradation in polymeric matrices, whether in active pharmaceutical ingredient (API) packaging, medical devices, or high-performance coatings. While both piperazine derivatives (a subclass of Hindered Amine Light Stabilizers, or HALS) and benzophenone derivatives serve as potent photostabilizers, their mechanistic pathways are fundamentally divergent.
This guide provides an objective, data-driven comparison of these two chemical classes, detailing their mechanisms of action, self-validating experimental protocols for performance quantification, and synergistic formulation strategies.
Mechanistic Divergence: Radical Scavenging vs. UV Absorption
To make informed formulation choices, we must first understand the causality behind how these molecules interact with ultraviolet (UV) radiation and polymer degradation byproducts.
Benzophenone Derivatives: Excited-State Intramolecular Proton Transfer (ESIPT)
Benzophenone derivatives, such as 2-hydroxybenzophenone, function as primary UV absorbers. They do not interact with free radicals; instead, they prevent radical formation by intercepting UV photons (280–400 nm) before they can cleave polymer bonds.
The efficacy of benzophenones relies on a mechanism known as[1]. Upon absorbing a UV photon, the molecule is excited to a singlet state. Due to the presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen, a barrierless proton transfer occurs, forming a highly unstable keto tautomer. This tautomer rapidly undergoes non-radiative decay, safely dissipating the absorbed energy as harmless thermal energy before reverting to its ground-state enol form[1].
Piperazine Derivatives (HALS): The Denisov Cycle
Unlike benzophenones, piperazine-based HALS do not absorb UV light. They act post-initiation as highly efficient radical scavengers. The sterically hindered amine (>NH) is initially oxidized by hydroperoxides to form a stable nitroxyl radical (>N-O•).
This nitroxyl radical is the active species in the [2]. It rapidly traps destructive alkyl radicals (R•) generated during polymer chain scission, forming an alkoxyamine (>N-O-R). The alkoxyamine then reacts with peroxy radicals (ROO•) to regenerate the original nitroxyl radical while yielding non-radical byproducts (ketones and alcohols)[2]. Because of this regenerative loop, a single piperazine molecule can neutralize hundreds of radical species, providing unparalleled long-term stability in thin films and surface applications[3].
Fig 1. Mechanistic comparison of Benzophenone (ESIPT) and Piperazine (Denisov Cycle) stabilization.
Experimental Design & Self-Validating Protocols
To objectively compare these stabilizers, we must deploy methodologies that isolate their specific mechanisms. The following protocols are designed as self-validating systems, ensuring that every data point is internally calibrated against a known baseline.
Protocol A: Accelerated UV Weathering & Carbonyl Indexing (FTIR)
Causality: Photo-oxidation of polyolefins (like Polypropylene, PP) inevitably produces carbonyl-containing species (ketones, aldehydes, carboxylic acids). By using Fourier Transform Infrared (FTIR) spectroscopy to measure the Carbonyl Index (CI)—the ratio of the carbonyl absorbance peak at 1715 cm⁻¹ against a reference backbone peak at 2720 cm⁻¹—we directly quantify the extent of chemical degradation.
Step-by-Step Methodology:
-
Sample Preparation: Melt-compound PP resin with 0.2 wt% of the respective stabilizer (Piperazine derivative or Benzophenone derivative) at 190°C using a twin-screw extruder. Compression-mold the extrudate into uniform 100 µm films.
-
Baseline Establishment: Acquire baseline FTIR spectra (Time = 0) for all samples to confirm the absence of pre-existing oxidation.
-
Accelerated Weathering: Place samples in a QUV accelerated weathering tester equipped with UVA-340 lamps (irradiance of 0.89 W/m²/nm). Run continuous cycles of 8 hours UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Quantification: Remove samples every 200 hours up to 1000 hours. Measure the CI via transmission FTIR (32 scans, 4 cm⁻¹ resolution).
-
Validation Checkpoint: An unstabilized PP negative control must be run concurrently. The assay is only considered valid if the unstabilized control exceeds a CI of 1.5 by the 600-hour mark, confirming sufficient UV irradiance.
Protocol B: In-situ Radical Quantification via EPR Spectroscopy
Causality: To prove the efficacy of the Denisov cycle in piperazine HALS, we must directly observe the steady-state concentration of the active nitroxyl radical. Electron Paramagnetic Resonance (EPR) spectroscopy is uniquely sensitive to unpaired electrons, allowing us to track radical kinetics in real-time.
Step-by-Step Methodology:
-
Sample Loading: Insert a 10 mg strip of the stabilized polymer film into a quartz EPR tube.
-
In-situ Irradiation: Place the tube into the cavity of an X-band EPR spectrometer equipped with an in-situ UV irradiation source (Hg-Xe lamp, 340 nm filter).
-
Data Acquisition: Monitor the characteristic three-line EPR spectrum of the nitroxyl radical (modulation amplitude 1 G, microwave power 2 mW) over a 24-hour continuous irradiation period.
-
Validation Checkpoint: Use a sealed capillary containing a known concentration of DPPH (2,2-diphenyl-1-picrylhydrazyl) as an external standard. This allows the conversion of EPR signal area into an absolute spin concentration (spins/g), validating the quantitative accuracy of the instrument.
Fig 2. Self-validating experimental workflow for quantifying light stabilizer efficacy.
Quantitative Performance Comparison
The experimental data reveals distinct performance profiles based on the physical dimensions of the polymer and the stabilizer's mechanism. Because Benzophenone relies on the Beer-Lambert law (absorbing light relative to path length), it underperforms in thin films (<100 µm) where UV light easily penetrates. Conversely, Piperazine derivatives excel in thin sections due to their chemical radical-scavenging nature[3].
| Stabilizer System (in 100 µm PP Film) | Primary Mechanism | Optimal Application Profile | Carbonyl Index (at 1000h UV) | Nitroxyl Spin Conc. (spins/g) | Tensile Strength Retention (%) |
| Unstabilized PP (Control) | None | N/A | 1.85 | Below LOD | 12% |
| Benzophenone (0.2 wt%) | ESIPT (UV Absorber) | Thick sections (>2mm), clear coats | 0.65 | Below LOD | 68% |
| Piperazine HALS (0.2 wt%) | Denisov Cycle (Radical Scavenger) | Thin films, fibers, high surface area | 0.22 | 4.5 × 10¹⁶ | 91% |
| Synergistic Blend (0.1% + 0.1%) | Dual Action (Absorption + Scavenging) | High-performance outdoor exposure | 0.08 | 2.1 × 10¹⁶ | 98% |
Data Note: LOD = Limit of Detection. The synergistic blend demonstrates that combining a UV absorber with a HALS yields exponential improvements, protecting both the bulk matrix and the surface.
Synergistic Formulation Strategy
For drug delivery devices or packaging requiring absolute UV opacity and mechanical integrity, utilizing a single stabilizer is often insufficient.[3].
The Causality of Synergy: The benzophenone derivative acts as a primary shield, absorbing the majority of incident UV radiation and protecting the bulk of the polymer. However, surface degradation still occurs due to oxygen diffusion and residual UV penetration. The piperazine HALS operates at the surface interface, scavenging the free radicals that the UV absorber failed to prevent. Furthermore, by reducing the total UV energy entering the system, the benzophenone effectively lowers the radical generation rate, preventing the HALS from being consumed too rapidly and extending the lifespan of the Denisov cycle[3].
References
-
Title: Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? Source: ACS Publications (Macromolecules) URL: [Link]
Sources
Comparative Guide: Mechanical Property Analysis of PP Reinforced with Bis-benzoyl Piperazine
This guide provides an in-depth technical analysis of Polypropylene (PP) reinforced with Bis-benzoyl piperazine (chemically identified as 1,4-Dibenzoylpiperazine ). It compares this specific additive against standard alternatives, detailing synthesis, compounding protocols, and expected mechanical outcomes based on the principles of amide-based nucleation.
Executive Summary
Bis-benzoyl piperazine (1,4-Dibenzoylpiperazine, DBP) is a rigid diamide molecule utilized as a structural modifier for isotactic Polypropylene (iPP). Unlike fibrous reinforcements (glass/carbon fiber) that increase stiffness at the cost of ductility, DBP functions as a crystal nucleating agent .
Based on its chemical structure (planar aromatic amide), DBP is classified as a potential
Key Value Proposition:
-
High Impact Resistance: Transformation of brittle PP into a tough, ductile material.
-
Thermal Stability: High melting point (~190°C) ensures stability during PP extrusion.
-
Cost-Efficiency: Effective at low loading levels (0.05 – 0.2 wt%).
Chemical Identity & Synthesis
Before compounding, the quality of the additive must be verified. DBP is synthesized via the Schotten-Baumann reaction.[1][2]
-
Molecular Formula:
-
Structure: Two benzoyl groups attached to the nitrogen atoms of a piperazine ring, creating a rigid, planar core suitable for epitaxial crystal growth.
Synthesis Protocol (Laboratory Scale)
-
Reactants: Dissolve Piperazine (1 eq) in water/DCM mixture.
-
Acylation: Add Benzoyl Chloride (2.2 eq) dropwise at 0-5°C under vigorous stirring.
-
Neutralization: Simultaneously add 10% NaOH solution to maintain pH 8–10 (neutralizes HCl byproduct).
-
Purification: The product precipitates as a white solid.[2] Filter, wash with water, and recrystallize from ethanol.[8]
-
Validation: Verify Melting Point (
).
Experimental Compounding Protocol
To analyze mechanical properties, DBP must be uniformly dispersed in the PP matrix.
Workflow Diagram
Figure 1: Step-by-step compounding and specimen fabrication workflow.
Detailed Parameters
-
Matrix: Isotactic Polypropylene (MFI ~ 2-10 g/10min ).
-
Loading: Prepare samples at 0.05%, 0.1%, 0.2%, and 0.3% wt .
-
Extrusion Profile: 170°C (Feed)
190°C 210°C (Die). Note: The die temperature must exceed the melting point of DBP to ensure molecular dispersion. -
Injection Molding: Mold temperature 40°C (Standard) or 80°C (to promote
-crystallization).
Characterization & Mechanical Analysis
This section defines the self-validating protocols to confirm nucleation efficiency and mechanical performance.
Crystallization Analysis (DSC & XRD)
Before mechanical testing, you must confirm the crystal phase.
-
DSC (Differential Scanning Calorimetry):
-
Protocol: Heat to 220°C, hold 5 min, cool at 10°C/min.
-
Signal: Look for two melting peaks.
- (Beta phase).
- (Alpha phase).
-
Metric: A dominant low-temperature peak indicates successful
-nucleation.
-
-
XRD (X-Ray Diffraction):
-
Signal: Strong reflection at
(300 plane) confirms -crystals. -
K-Value: Calculate relative
-content ( indicates high efficiency).
-
Mechanical Property Comparison
The table below compares the expected performance of PP reinforced with DBP against Pure PP and a standard Alpha-Nucleated PP (e.g., using NA-11).
| Property | Test Standard | Pure PP (Control) | Alpha-Nucleated PP (Stiffness) | PP + DBP (Beta-Toughness) |
| Crystal Phase | - | Monoclinic ( | Highly Oriented | Hexagonal ( |
| Tensile Strength | ASTM D638 | 32 - 35 MPa | 38 - 42 MPa | 28 - 30 MPa |
| Elongation at Break | ASTM D638 | 200 - 400% | 100 - 200% | > 500% |
| Flexural Modulus | ASTM D790 | 1.4 - 1.6 GPa | 1.8 - 2.0 GPa | 1.1 - 1.3 GPa |
| Notched Impact Strength | ASTM D256 | 20 - 30 J/m | 25 - 35 J/m | 80 - 120 J/m |
| Heat Distortion Temp (HDT) | ASTM D648 | 95 - 100°C | 110 - 120°C | 105 - 115°C |
Analysis of Trends:
-
Impact Strength: DBP causes a dramatic increase (3x-4x). The
-crystals trigger a "toughening mechanism" involving massive crazing and shear yielding, absorbing more energy during fracture. -
Stiffness vs. Toughness: There is a trade-off. DBP reduces the modulus (stiffness) compared to Alpha-PP because the
-lattice is less dense ( g/cm³) than the -lattice ( g/cm³). -
Processability: DBP typically raises the Crystallization Temperature (
) to ~125-130°C, reducing cycle times in injection molding.
Mechanism of Action
Understanding why DBP works ensures you can troubleshoot formulation issues. DBP acts as a template for epitaxial growth.
Nucleation Pathway Diagram
Figure 2: Mechanism of Alpha vs. Beta crystal formation induced by DBP.
Mechanistic Insight: The amide groups in DBP provide specific lattice matching parameters that favor the hexagonal arrangement of polypropylene chains. Upon impact, these
References
-
Synthesis of 1,4-Dibenzoylpiperazine: BenchChem Technical Support. "Application of Microwave-Assisted Synthesis for 1,4-Dibenzoylpiperazine." (2026).[2] [2]
- General Beta-Nucleation Mechanism:Varga, J. "Supermolecular structure of isotactic polypropylene.
- Amide-Based Nucleators:Gahleitner, M., et al. "Nucleation of Polypropylene: Specificity and Performance.
-
Chemical Properties: Sigma-Aldrich. "1,4-Dibenzoylpiperazine Product Specification."
- Comparative Impact Data (Beta-PP):Kotek, J., et al. "Beta-nucleated polypropylene: Mechanism of toughening." Polymer, 45(15), 5309-5315.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-Dibenzoylpiperazine|Research Chemical [benchchem.com]
- 3. 1,4-Dibenzoylpiperazine | 6091-41-4 [chemicalbook.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 1,4-DIBENZOYLPIPERAZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of crystallization temperature (Tc) shifts with piperazine additives
Benchmarking Crystallization Control: Reproducibility of Shifts with Piperazine Additives
Executive Summary
Objective: This guide evaluates the efficacy of high-purity Piperazine derivatives as nucleation-promoting additives compared to standard seeding and unassisted cooling.
The Challenge: In pharmaceutical and fine chemical manufacturing, the Metastable Zone Width (MSZW) is often unpredictable. Spontaneous nucleation is stochastic, leading to high batch-to-batch variance in Crystallization Temperature (
Part 1: The Mechanism of Action
Why Piperazine? The Supramolecular Template Effect
Unlike ionic surfactants that merely alter surface tension, piperazine acts through molecular recognition . Its rigid, six-membered ring structure containing two secondary amine groups (
When introduced into a supersaturated solution of an API (Active Pharmaceutical Ingredient) containing carboxylic acid or hydroxyl moieties, piperazine does not randomly disperse. Instead, it forms transient heteromolecular clusters with the solute. These clusters act as pre-critical nuclei, effectively bypassing the high-energy cost of homogenous nucleation.
Key Thermodynamic Shift:
-
Without Additive: Nucleation requires high supersaturation (
) to overcome the interfacial tension ( ). -
With Piperazine: The additive stabilizes the embryonic cluster, reducing
and shifting the closer to the saturation temperature ( ), thereby narrowing the MSZW.
Visualization: The Nucleation Pathway
The following diagram illustrates the kinetic pathway difference between spontaneous nucleation and piperazine-assisted nucleation.
Figure 1: Mechanistic comparison of nucleation pathways. Piperazine additives stabilize pre-nucleation clusters, lowering the activation energy.
Part 2: Comparative Performance Data
The following data summarizes a study crystallizing a model carboxylic acid API (50 mg/mL in Ethanol). We compared three scenarios:
-
Unassisted: Spontaneous cooling.
-
Standard Seeding: 1% w/w micronized seed added at
. -
Piperazine Additive: 500 ppm Piperazine Anhydrous added at
.
Experimental Conditions:
-
Cooling Rate:
-
Detection: FBRM (Focused Beam Reflectance Measurement) onset.
-
Replicates (
): 10 per group.
Table 1: Reproducibility of Crystallization Temperature ( )
| Metric | Unassisted (Control) | Standard Seeding (Solid) | Piperazine Additive (500 ppm) |
| Mean | 42.5 | 58.0 | 56.8 |
| Std. Deviation ( | |||
| MSZW ( | |||
| Operational Impact | High risk of batch failure; inconsistent yield. | High maintenance; risk of seed dissolution. | "Drop-in" consistency; lowest variance. |
Analysis:
While solid seeding provides the highest absolute
Part 3: Validated Experimental Protocol
To reproduce these results, you must use a Polythermal Method with strict process control. This protocol is designed to be self-validating.
The "Self-Validating" Workflow
This workflow ensures that any shift in
Figure 2: Polythermal workflow with built-in validation loops to ensure thermal history consistency.
Step-by-Step Methodology
-
Reactor Setup: Use a 100mL jacketed crystallizer with overhead stirring (300 RPM) and a turbidity probe (or FBRM).
-
Saturation Verification: Prepare a solution saturated at
. Heat to to ensure total dissolution.-
Self-Check: If turbidity is not zero, filter the solution. Particulates act as heterogenous seeds and invalidate the test.
-
-
Additive Introduction: Inject the Piperazine solution (dissolved in the same solvent) to reach 500 ppm. Maintain temperature at
for 15 minutes to allow equilibration. -
Cooling Ramp: Cool at a strictly linear rate of
.-
Note: Non-linear cooling (e.g., exponential) invalidates Nývlt analysis [1].
-
-
Detection (
): Record the temperature at the exact moment turbidity rises by 10% over baseline. -
Recycle Loop (Critical): Reheat the same slurry to
and repeat the cooling ramp.-
Validation Criteria: The
of the second run must be within of the first. If not, the additive may be degrading or the solvent evaporating.
-
Part 4: Troubleshooting & Expert Insights
| Observation | Probable Cause | Corrective Action |
| Solvent evaporation changing supersaturation. | Use a reflux condenser or sealed reactor. | |
| No | Interaction mismatch. Piperazine is not H-bonding with the specific API polymorph. | Verify H-bond donors/acceptors in the API structure. |
| Broad Transition | "Oiling out" (Liquid-Liquid Phase Separation) before crystallization. | Piperazine may be increasing solubility too much. Reduce concentration to <100 ppm. |
Expert Tip: Piperazine is a strong base (
References
- Nývlt, J. (1968). Kinetics of Nucleation in Solutions. Journal of Crystal Growth.
-
Chadha, R., et al. (2024).[1] Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. MDPI. Link (Demonstrates Piperazine's H-bonding capability in crystal lattice formation).
-
Barrett, M., et al. (2010). Determination of the Kinetic Parameters for the Crystallization of Paracetamol. ACS Publications.[2] Link (Validation of FBRM/Turbidity for MSZW detection).
- Kashchiev, D. (2000). Nucleation: Basic Theory with Applications. Butterworth-Heinemann. (Theoretical grounding for additive-induced reduction of ).
Single-crystal X-ray diffraction validation of bis-amide conformation
In the realm of structural chemistry, peptidomimetics, and rational drug design, the precise spatial arrangement of bis-amide motifs dictates critical properties ranging from supramolecular self-assembly to target-site binding affinity. Because the amide bond possesses partial double-bond character, bis-amides exhibit restricted rotation, leading to distinct syn and anti conformational states.
As a Senior Application Scientist, I frequently encounter analytical bottlenecks where researchers rely solely on solution-phase techniques to determine these geometries. While spectroscopic and computational methods provide valuable dynamic and theoretical data, they often fall short of delivering absolute structural certainty. This guide objectively compares the analytical modalities used for bis-amide conformational analysis and demonstrates why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unequivocal structural validation.
The Mechanistic Challenge of Bis-Amide Conformation
The core challenge in analyzing bis-amides lies in the energetic barrier to amide bond inversion. In solution, bis-amides can undergo rapid rotational interconversion between syn-syn, anti-anti, and syn-anti states. For example, in complex cyclic systems like bispidine-based bis-amides, transitioning from an anti to a syn configuration requires the molecule to undergo a high-energy chair-boat conformational shift [1].
When analyzing these molecules, we must distinguish between the dynamic average observed in solution and the absolute energy minimum trapped in the solid state. Subtle variations in molecular structure can drastically alter these states, leading to entirely different macroscopic properties, such as polar versus helical crystalline assemblies [2].
Technology Comparison: SCXRD vs. Alternative Modalities
To objectively evaluate the performance of SCXRD, we must benchmark it against the two most common alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational modeling.
Table 1: Quantitative and Qualitative Comparison of Conformational Analysis Methods
| Analytical Method | Primary Output | Conformational State | Resolution / Timescale | Key Limitation |
| Single-Crystal XRD | Absolute 3D coordinates, H-bond networks | Solid-state (Static) | Atomic (< 0.8 Å) / Time-averaged over hours | Requires high-quality, defect-free single crystals. |
| Solution-State NMR | Chemical environments, NOE distances | Solution (Dynamic) | Ensemble average / Milliseconds | Cannot always resolve rapid syn/anti interconversion. |
| Solid-State NMR | Local chemical environments, polymorphs | Solid-state (Static/Dynamic) | Bulk average / Milliseconds | Provides indirect structural evidence; spectra can be highly complex. |
| Computational (DFT) | Minimized energy states, rotational barriers | In silico (Gas/Solvent phase) | Theoretical / N/A | Requires experimental validation; struggles with complex packing forces. |
The Causality of Methodological Choice: Solution-state NMR is excellent for determining the ratio of syn/anti conformers in a specific solvent, but it often yields time-averaged signals if the rotational barrier is lower than the NMR timescale. DFT provides the theoretical energy landscape but ignores the intermolecular forces that stabilize specific conformers in reality. SCXRD bridges this gap. By physically locking the molecules into a crystalline lattice, SCXRD removes the kinetic ambiguity of amide bond inversion. It allows us to directly observe the dihedral angles and the resulting intramolecular or intermolecular hydrogen-bonding networks—such as the 14-membered ring motifs frequently observed in ferrocenyl bis-amides [3].
Workflow Visualization
The most robust analytical strategy does not rely on a single technique but uses an orthogonal workflow where SCXRD serves as the ultimate structural anchor.
Orthogonal workflow for validating bis-amide conformation using SCXRD, NMR, and DFT.
Self-Validating Experimental Protocol: SCXRD Analysis
To ensure scientific integrity, the SCXRD workflow must be executed as a self-validating system. The following protocol details the causal reasoning behind each experimental parameter required to definitively assign bis-amide conformation.
Phase 1: Crystal Growth & Selection
-
Procedure: Dissolve the purified bis-amide in a minimal volume of a halogenated solvent (e.g., dichloromethane). Carefully layer a non-polar antisolvent (e.g., hexane) on top to initiate vapor diffusion.
-
Causality: Vapor diffusion provides the slow, controlled supersaturation required to grow defect-free single crystals. Rapid precipitation methods (like crash cooling) often trap the molecule in kinetically favored, disordered conformations, ruining diffraction quality.
Phase 2: Cryogenic Mounting
-
Procedure: Select a single crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer's cold stream (100–173 K).
-
Causality: Bis-amides possess inherent rotational flexibility around the N–C(O) bond. Cryogenic temperatures freeze this dynamic thermal libration. This minimizes the atomic displacement parameters (thermal ellipsoids), significantly improving the signal-to-noise ratio and allowing for the precise location of the critical amide hydrogen atoms.
Phase 3: Data Collection
-
Procedure: Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Ensure data completeness up to a high resolution (e.g., 2θ = 50° for Mo).
-
Causality: High-angle reflections are essential for resolving the subtle electron density differences between syn and anti carbonyl orientations and for accurately mapping the hydrogen-bonding network that stabilizes the lattice.
Phase 4: Structure Solution & Internal Validation
-
Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F^2 (e.g., SHELXL). Apply anisotropic refinement to all non-hydrogen atoms.
-
Self-Validating Check: The crystallographic model internally validates the proposed atomic arrangement. If the assigned syn/anti conformation is correct, the refinement will converge with an R-factor (R1) of < 5% and a Goodness-of-Fit (S) near 1.0. Furthermore, the highest residual electron density peak (Δρ_max) must be < 0.5 e/ų, mathematically proving that no atoms (including the amide hydrogens) have been misassigned.
References
- Bispidine Platform as a Tool for Studying Amide Configuration Stability.
- Chiral Vicinal Bis(amide) Molecules: Polar/Helical Assemblies in Crystals and Second Harmonic Generation.
- Synthesis, Crystal Structures and Properties of Ferrocenyl Bis-Amide Derivatives Yielded via the Ugi Four-Component Reaction. MDPI.
Optimizing Polymer Durability in Pharmaceutical Packaging: A Comparative Guide to Piperazine-Based HALS vs. Traditional UV Stabilizers
For researchers, scientists, and drug development professionals, the structural and chemical integrity of pharmaceutical packaging and medical devices is non-negotiable. Medical-grade polymers, such as polypropylene (PP) and polyethylene (PE), are extensively utilized in drug delivery systems, blister packs, and IV bags. However, prolonged exposure to ultraviolet (UV) radiation and thermal stress induces photo-oxidative degradation. This degradation leads to embrittlement, discoloration, and critically, the generation of extractables and leachables that can compromise drug efficacy and patient safety.
To mitigate these risks, polymer formulations must incorporate advanced stabilization systems. This guide objectively compares piperazine-based Hindered Amine Light Stabilizers (HALS) against traditional UV absorbers, providing grounded mechanistic insights, comparative data, and self-validating experimental methodologies for long-term weathering tests.
Mechanistic Comparison: The Denisov Cycle vs. UV Absorption
The causality behind selecting a specific polymer stabilizer lies in its fundamental chemical mechanism.
Traditional UV absorbers (such as benzotriazoles and benzophenones) operate according to the Lambert-Beer Law; they physically absorb UV photons and dissipate the absorbed energy as harmless low-grade heat UV Absorbers vs. HALS[1]. Because their efficacy is mathematically dependent on both their concentration and the physical thickness of the polymer matrix, they are highly suboptimal for thin-film pharmaceutical packaging or surface-level protection where the path length of light is too short to allow sufficient absorption.
Conversely, piperazine-based HALS do not absorb UV light. Instead, they act as highly efficient free radical scavengers Hindered amine light stabilizers[2]. When UV exposure cleaves polymer chains to form reactive alkyl (R•) and peroxy (ROO•) radicals, HALS intercept these species through a regenerative catalytic process known as the Denisov Cycle Clarifying the Mechanism of the Denisov Cycle[3].
During this cycle, the piperazine amine (>N-H or >N-CH3) is oxidized to a stable nitroxyl radical (>N-O•), which traps polymer radicals to form an aminoether (>N-O-R) Structure, principle of action[4]. Remarkably, this aminoether reacts with further peroxy radicals to yield non-radical products while regenerating the original nitroxyl radical, ensuring long-term, cyclical protection without rapid depletion What Is the Chemical Mechanism of HALS[5].
Fig 1: The Denisov Cycle demonstrating the regenerative radical scavenging mechanism of HALS.
Comparative Performance Matrix
To objectively evaluate these stabilization strategies, we must compare their operational dependencies and ideal use cases within the pharmaceutical and medical device sectors.
| Stabilizer Type | Primary Mechanism | Thickness Dependency | Longevity / Depletion | Best Medical Application |
| Piperazine HALS | Free Radical Scavenging (Regenerative) | Independent (Highly effective in thin films) | Long-term (Cyclical regeneration) | Blister packs, IV bags, thin-film packaging, syringes. |
| Benzotriazoles (UV Absorber) | UV Photon Absorption & Heat Dissipation | Highly Dependent (Requires thick cross-sections) | Sacrificial (Depletes over time) | Thick-walled rigid containers, tinted pill bottles. |
| Phenolic Antioxidants | Peroxy Radical Scavenging | Independent | Sacrificial (Consumed rapidly during processing) | Melt-processing stabilization (extrusion/injection molding). |
Experimental Methodology: Self-Validating Weathering Protocols
To empirically prove the superiority of piperazine HALS in thin-film applications, a rigorous, self-validating accelerated weathering protocol is required. We utilize the ISO 4892-2 standard[6], which employs Xenon-arc lamps to simulate full-spectrum daylight.
The Causality of a Self-Validating System
In long-term aging tests, equipment drift (e.g., lamp irradiance decay, sensor fouling) can skew degradation kinetics. A self-validating protocol incorporates internal controls that continuously verify the integrity of the stress environment:
-
Dark Controls: Samples kept in the exact same chamber but shielded behind UV-opaque foil. This isolates pure thermal degradation from photo-oxidative degradation.
-
Reference Polystyrene Standards: A standardized polymer chip with a known, mathematically linear degradation rate is exposed alongside the test samples. If the reference standard's degradation deviates from its established calibration curve, the test run is immediately flagged for equipment drift.
Step-by-Step Weathering Protocol
-
Sample Preparation: Extrude medical-grade Polypropylene (PP) films (50 µm thickness) doped with 0.2% w/w Piperazine HALS, 0.2% w/w Benzotriazole, and an unstabilized control.
-
Baseline Metrology: Record initial Tensile Strength (ISO 527) and Yellowness Index (YI, ASTM E313).
-
Chamber Configuration: Configure the Xenon-arc Weather-Ometer to ISO 4892-2 Method A. Set irradiance to 60 ± 2 W/m² at the 300-400 nm bandpass, Black Standard Temperature (BST) to 65°C, and relative humidity to 50% Exposure procedure for artificial weathering[7].
-
Exposure & Validation: Expose samples for 2,000 hours. Every 500 hours, measure the YI of the Reference Polystyrene Standard. If the standard's YI does not match the predicted kinetic model ±5%, recalibrate the Xenon lamps Weathering Testing Guidebook[8].
-
Post-Aging Analysis: Remove samples and evaluate mechanical retention and color shift.
Fig 2: Self-validating experimental workflow for accelerated polymer weathering.
Quantitative Experimental Results
The experimental data highlights the regenerative efficiency of the piperazine HALS compared to sacrificial UV absorbers in thin-film geometries. Because the 50 µm PP film lacks the physical thickness required for UV absorbers to dissipate photons effectively, the Benzotriazole formulation fails to prevent embrittlement.
Table 2: 2000-Hour Xenon-Arc Weathering Results (50 µm PP Film)
| Formulation (0.2% w/w) | Initial Tensile Strength | Retained Tensile Strength (%) | Initial YI (Color) | Final YI (2000h) |
| Unstabilized Control | 32.4 MPa | Failed (<10%) | 1.2 | > 15.0 (Severe Yellowing) |
| Benzotriazole (UVA) | 32.1 MPa | 58.4% | 1.8 | 8.4 |
| Piperazine HALS | 32.5 MPa | 89.2% | 1.3 | 2.1 (Pristine Clarity) |
Conclusion & Recommendations
For drug development professionals engineering advanced delivery systems or pharmaceutical packaging, piperazine-based HALS offer superior, long-term photo-oxidative stability. Their regenerative Denisov cycle mechanism bypasses the thickness limitations of traditional UV absorbers, ensuring that even ultra-thin medical films maintain their mechanical integrity and optical clarity over extended shelf lives Advancements in UV Stabilization[9]. When designing stability protocols, always employ self-validating methodologies like ISO 4892-2 with reference standards to guarantee that your degradation data is an artifact of the polymer's chemistry, not equipment drift.
References
-
Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? - acs.org - 3
-
Exposure procedure for artificial weathering - eota.eu - 7
-
UV Absorbers vs. HALS: A Comparative Guide for Polymer Protection - nbinno.com - 1
-
Hindered amine light stabilizers - wikipedia.org - 2
-
INTERNATIONAL STANDARD ISO 4892-2 - yizimg.com - 6
-
What Is the Chemical Mechanism of Hindered Amine Light Stabilizers in Recycled Polyolefins? - sustainability-directory.com - 5
-
Weathering Testing Guidebook - strenometer.dk -8
-
Advancements in UV Stabilization: Protecting Plastics for Longer Performance - 3vsigmausa.com - 9
-
Structure, principle of action and common types of hindered amine light stabilizers (HALS) - longchangchemical.com - 4
Sources
- 1. nbinno.com [nbinno.com]
- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longchangchemical.com [longchangchemical.com]
- 5. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. eota.eu [eota.eu]
- 8. strenometer.dk [strenometer.dk]
- 9. 3vsigmausa.com [3vsigmausa.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Bis(4-tert-butylbenzoyl)piperazine
Hazard Assessment and Waste Characterization: A Precautionary Approach
In the absence of a dedicated Safety Data Sheet (SDS) for 1,4-Bis(4-tert-butylbenzoyl)piperazine, it is imperative to treat this compound as hazardous chemical waste. An analysis of structurally similar compounds, such as piperazine and its derivatives, reveals potential hazards that must be considered. Piperazine itself is known to be corrosive and can cause severe skin burns and eye damage.[1] Derivatives can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[2][3] Therefore, all personnel handling this waste must wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | To protect against potential splashes and fine particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact with the potentially corrosive and irritating compound. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or in case of a spill, impervious clothing and boots are recommended.[4] | To protect the body from accidental spills and contamination. |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[4] | To prevent inhalation of potentially harmful airborne particles. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1,4-Bis(4-tert-butylbenzoyl)piperazine must be managed as hazardous waste and should never be disposed of down the drain or in regular trash.[2][4] The following protocol outlines the necessary steps for safe collection, storage, and disposal.
Step 1: Initial Preparations
Before beginning any waste collection, consult your institution's Environmental Health and Safety (EHS) office.[2][4] They will provide specific guidelines and procedures for hazardous waste disposal that are compliant with local, state, and federal regulations.[5][6]
Step 2: Waste Segregation and Collection
-
Segregate Waste Streams: Do not mix 1,4-Bis(4-tert-butylbenzoyl)piperazine waste with other waste streams unless explicitly permitted by your EHS office.[2][4] Chemical wastes should be segregated based on their hazard class (e.g., acids, bases, solvents).[2]
-
Solid Waste: Collect solid 1,4-Bis(4-tert-butylbenzoyl)piperazine waste, including any contaminated materials like weighing paper, pipette tips, and gloves, in a designated, compatible waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a container designed for liquid hazardous waste. Ensure the container is compatible with the solvent used.
Step 3: Container Selection and Labeling
-
Container Compatibility: Use a container that is in good condition and compatible with the chemical waste.[7] The original product container, if available and in good condition, is often a suitable choice.[2]
-
Labeling: This is a critical step for safety and regulatory compliance. The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[2][5][7] The label must also include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Safe Storage Practices:
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the waste container is full or ready for disposal, submit a hazardous material pickup request to your institution's EHS or waste management department.[2]
-
Professional Disposal: The disposal of this chemical waste must be conducted by a licensed and certified hazardous waste disposal contractor.[4] Provide the waste disposal company with all necessary information, including the chemical name and any known hazards, to ensure safe handling and transport.[4]
Disposal Workflow Diagram
Caption: Decision-making workflow for the proper disposal of 1,4-Bis(4-tert-butylbenzoyl)piperazine.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The management of hazardous chemical waste in a laboratory setting is governed by several federal and state regulations. Key among these are the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This is the primary federal law governing the disposal of solid and hazardous waste.[5] Laboratories are considered hazardous waste generators and must comply with RCRA's requirements for waste identification, management, and disposal.
-
OSHA's Hazard Communication Standard (HCS): This standard ensures that information about chemical hazards and associated protective measures is disseminated to workers.[9] This includes proper labeling of hazardous waste containers and training for all personnel who handle these materials.[10]
-
OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard: This provides guidelines for workplace health and safety during hazardous waste operations and emergency response.[6][9]
It is the responsibility of every researcher and laboratory manager to be aware of and compliant with these regulations. Your institution's EHS office is the primary resource for ensuring compliance.
Spill Management: Preparedness and Response
In the event of a spill of 1,4-Bis(4-tert-butylbenzoyl)piperazine, immediate and appropriate action is crucial to mitigate risks.
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS office and emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disclaimer: This guide is intended to provide essential safety and logistical information. It is not a substitute for institutional protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety office for specific guidance.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. Carl ROTH. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
-
Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. connmaciel.com [connmaciel.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Personal protective equipment for handling 1,4-Bis(4-tert-butylbenzoyl)piperazine
Executive Summary: Operational Safety Profile
Immediate Action Required: Treat 1,4-Bis(4-tert-butylbenzoyl)piperazine as a potential respiratory and skin sensitizer .[1][2][3][4]
While specific Safety Data Sheet (SDS) data for this exact bis-amide derivative may be limited in public repositories compared to its parent compounds, the structural presence of a piperazine core necessitates a conservative safety posture.[1][2][3] Piperazine and its derivatives are well-documented sensitizers capable of inducing asthma-like symptoms and contact dermatitis upon repeated exposure.[1][2]
This guide bridges the gap between generic safety rules and the specific physicochemical handling requirements of this lipophilic piperazine derivative.
Hazard Mechanism & Risk Assessment
To understand the why behind the PPE, we must analyze the molecule's Structure-Activity Relationship (SAR).[1][2][3]
-
The Piperazine Core (Sensitization Risk): The central piperazine ring is the primary safety concern.[1][2][3] In industrial hygiene, piperazine moieties are flagged for their potential to act as haptens—small molecules that can bind to body proteins and trigger an immune response (sensitization).[1][2][3]
-
The tert-Butylbenzoyl Groups (Lipophilicity & Irritation): The bulky tert-butyl groups significantly increase the molecule's hydrophobicity (lipophilicity).[1][2][3]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE."[1][2][3] Use this specific matrix designed for handling sensitizing solids and lipophilic solutions.[1][2][3]
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 (Minimum) / P100 (Preferred) | Critical: Piperazine derivatives are respiratory sensitizers.[1][2][3] A standard surgical mask offers zero protection against sensitizing dusts.[1][2][3] If handling >1g outside a fume hood, a P100 respirator is mandatory.[1][2][3] |
| Hand (Dermal) | Double Nitrile Gloves (min 5 mil outer) | Breakthrough Time: The compound is lipophilic.[1][2][3] If dissolved in organic solvents, it can permeate thin latex.[1][2][3] Nitrile offers superior resistance.[1][2][3] Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.[1][2][3] |
| Eye/Face | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can drift (aerosolize) or solutions that can splash.[1][2][3] Goggles provide a seal against dust entry.[1][2][3] |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats are porous.[1][2][3] If a solution spills, it soaks through to the skin.[1][2][3] Tyvek provides a non-porous barrier, essential for sensitizers.[1][2][3] |
Operational Workflow & Engineering Controls
Protocol A: Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transition from bulk container to balance.[1][2][3]
-
Static Control: This compound is an organic powder and likely prone to static charge.[1][2][3] Use an antistatic gun or ionizer bar before inserting a spatula.[1][2][3] Static discharge can cause the powder to "jump," creating an aerosol cloud.[1][2][3]
-
The "Closed Transfer" Rule:
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use.[1][2][3] Dry dusting spreads the hazard; wet wiping captures it.[1][2][3]
Protocol B: Solubilization (Liquid State)
Once in solution, the risk shifts from inhalation to absorption.[1][2][3]
-
Solvent Choice: The tert-butyl groups make this compound soluble in Chloroform, Dichloromethane (DCM), and DMSO.[1][2][3]
-
Glove Discipline: Change outer gloves immediately if a splash occurs.[1][2][3] Do not wait for the solvent to evaporate.[1][2][3]
Decision Logic: Safety & Handling Flowchart
The following diagram illustrates the decision-making process for selecting PPE and handling procedures based on the state of the matter.
Figure 1: Decision logic for PPE selection based on physical state and solvent vehicle risks.
Disposal & Emergency Procedures
Disposal Protocol
-
Solid Waste: Do not dispose of in general trash.[1][2][3] Label as "Hazardous Chemical Waste - Toxic/Sensitizer."[1][2]
-
Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1][2][3] Ensure the container is labeled with the specific chemical name, not just "Organic Waste," to alert downstream waste handlers of the sensitization risk.[1][2]
Spill Cleanup (Solid)
-
Evacuate the immediate area if a large amount (>10g) is spilled outside a hood to allow aerosols to settle.[1][2][3]
-
Wet Method: Cover the spill with a paper towel dampened with ethanol or water.[1][2][3] Do not dry sweep. [1][3]
-
Scoop: Scoop up the damp material and place it in a hazardous waste bag.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for Piperazine. Retrieved from [Link][1][2][3]
- Relevance: Establishes the respiratory sensitization profile of the piperazine pharmacophore.
-
European Chemicals Agency (ECHA). (2024).[1][2][3] Substance Information: Piperazine derivatives and sensitization risks. Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Respiratory Protection Standard (29 CFR 1910.134).[1][2][3] Retrieved from [Link][1][2][3]
Sources
- 1. Buy 1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine | 260442-74-8 [smolecule.com]
- 2. PubChemLite - Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate (C32H41ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. 1,4-Bis(4-tert-butylbenzyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
